Azido-PEG12-NHS ester
Beschreibung
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJRDFOCXNHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG12-NHS Ester
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Azido-PEG12-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostic assay development. Its unique properties facilitate the precise and efficient linkage of molecules to proteins, antibodies, and nanoparticles, offering enhanced stability, solubility, and biocompatibility in a variety of applications.
Core Properties of this compound
This compound is characterized by its dual-reactive nature, featuring an N-hydroxysuccinimide (NHS) ester and a terminal azide group, separated by a 12-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation process, providing researchers with a high degree of control over the modification of biomolecules.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and technical data sheets.
| Property | Value | References |
| Molecular Weight | 740.79 g/mol | [1][2][3][4] |
| Chemical Formula | C₃₁H₅₆N₄O₁₆ | [1][2][3][4] |
| Purity | >90% to >98% | [1][3][4] |
| PEG Spacer Length | 47.2 Å (40 atoms) | [1] |
| Physical Form | Solid or viscous liquid; colorless oil | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, methylene chloride, acetonitrile, and THF.[1][2] | |
| Storage Conditions | -20°C, under desiccated conditions.[1][5] | |
| Reactive Groups | NHS Ester (reacts with primary amines), Azide (reacts with alkynes, BCN, DBCO) | [6][7][8] |
Reaction Mechanism and Experimental Protocols
The utility of this compound lies in its orthogonal reactivity. The NHS ester forms a stable amide bond with primary amines (e.g., lysine residues on proteins) at a pH range of 7.2-8.5.[] The azide group enables covalent linkage to alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry".[6]
Experimental Workflow: A Two-Step Conjugation
The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.
Detailed Experimental Protocol: Antibody Labeling
This protocol outlines the steps for labeling an antibody with this compound.
Materials:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis cassettes, desalting columns)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris, glycine), exchange it into an amine-free buffer like PBS.[5]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[5]
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved this compound to the antibody solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent by dialysis or using a desalting column.[5]
-
Characterization: The resulting azide-modified antibody is now ready for the subsequent click chemistry reaction with an alkyne-containing molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Applications in Nanoparticle Functionalization
The surface modification of nanoparticles with this compound enhances their biocompatibility and provides a versatile handle for further functionalization. This is particularly valuable in the development of targeted drug delivery systems and diagnostic imaging agents.
Experimental Workflow: Nanoparticle Surface Modification
The following diagram outlines the workflow for the surface functionalization of amine-modified nanoparticles.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Azido-PEG12-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound | 2363756-50-5 [chemicalbook.com]
- 7. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 8. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to Azido-PEG12-NHS Ester: Structure, Properties, and Applications
For researchers, scientists, and drug development professionals, bifunctional linkers are critical tools for the precise construction of complex bioconjugates. Among these, Azido-PEG12-NHS ester has emerged as a versatile reagent, enabling the straightforward linkage of biomolecules through two distinct and controllable chemical reactions. This guide provides a comprehensive overview of its chemical structure, molecular weight, and its applications in modern biopharmaceutical research, complete with detailed experimental protocols and workflow visualizations.
Core Properties of this compound
This compound is a heterobifunctional crosslinker featuring an azide group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene glycol (PEG) chain. This structure provides a valuable combination of reactivity and favorable physicochemical properties. The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offering a highly specific and efficient conjugation method.[1][2] The NHS ester, on the other hand, reacts readily with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[3][4]
The PEG12 spacer is a key component, imparting increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce aggregation.[] Furthermore, the PEG chain is known for its ability to reduce the immunogenicity of conjugated molecules and improve their pharmacokinetic profiles by increasing their hydrodynamic volume.[6]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 740.8 g/mol | [7][8][9] |
| Chemical Formula | C31H56N4O16 | [3][7][8] |
| Purity | >90% | [3][9] |
| PEG Spacer Length | 12 ethylene glycol units | [3][10] |
| CAS Number | 1108750-59-9 | [7][8][10] |
| SMILES String | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | [3][8] |
Key Applications in Drug Development
The unique characteristics of this compound make it a valuable tool in several areas of drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. The NHS ester end of the linker reacts with lysine residues on the antibody. The azide group can then be used to conjugate an alkyne-modified drug molecule via click chemistry. This approach allows for a modular and efficient way to create ADCs. The PEG linker can enhance the solubility and stability of the final ADC.[][11]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][7] this compound is an ideal linker for synthesizing PROTACs. For instance, a ligand for an E3 ligase containing a primary amine can be reacted with the NHS ester. The resulting azide-functionalized ligand can then be joined to an alkyne-modified ligand for the target protein using click chemistry. The length and flexibility of the PEG12 linker can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][6]
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound. It is important to note that these are general protocols and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Reaction
This protocol describes the labeling of a protein with the azide functionality using this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[3]
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[3][12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12] The optimal time and temperature may vary depending on the protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters. Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess linker and byproducts by purifying the azide-modified protein using a desalting column or dialysis against a suitable buffer.
-
Characterization: The successful conjugation and the degree of labeling can be confirmed by techniques such as mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-modified molecule (e.g., the protein from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-modified molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., SEC-HPLC)
Procedure:
-
Reactant Preparation: Prepare solutions of the azide-modified and alkyne-containing molecules in the reaction buffer.
-
Catalyst Preparation: Prepare stock solutions of CuSO4, the copper ligand, and sodium ascorbate. The ligand prevents copper precipitation and protects the biomolecules.
-
Reaction Setup: In a reaction vessel, combine the azide-modified and alkyne-containing molecules (a slight molar excess of one reactant may be used).
-
Initiation of Click Reaction: Add the copper ligand to the CuSO4 solution, followed by the addition of this mixture to the reaction vessel. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE or mass spectrometry).
-
Purification: Purify the final conjugate to remove the catalyst and unreacted starting materials using a suitable chromatography method like size-exclusion chromatography (SEC).
Visualizing Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a logical workflow for the development of an Antibody-Drug Conjugate and the general mechanism of action for a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. ijrpr.com [ijrpr.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Core Mechanism of Azido-PEG12-NHS Ester Reaction with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles and practical considerations for the reaction of Azido-PEG12-NHS ester with primary amines. This heterobifunctional reagent is a cornerstone in bioconjugation, enabling the linkage of molecules to proteins, antibodies, and other amine-containing biomolecules for applications ranging from therapeutic development to advanced diagnostics.
Introduction to this compound
This compound is a versatile crosslinking reagent characterized by three key components:
-
An N-hydroxysuccinimide (NHS) ester: This functional group provides reactivity towards primary aliphatic amines, such as the N-terminus of proteins and the side chain of lysine residues.[1]
-
A 12-unit polyethylene glycol (PEG) spacer: The PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity.[]
-
An azide group: This terminal azide allows for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the orthogonal conjugation of a second molecule of interest.
This combination of features makes this compound an invaluable tool for creating well-defined bioconjugates with tailored properties.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The core of the reaction between an this compound and a primary amine is a nucleophilic acyl substitution.[3] The reaction proceeds through the following steps:
-
Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[3]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient and unstable tetrahedral intermediate.[3]
-
Release of the Leaving Group: The intermediate collapses, resulting in the reformation of the carbonyl double bond and the departure of N-hydroxysuccinimide (NHS) as a leaving group.[3]
-
Formation of a Stable Amide Bond: The final product is a stable and irreversible amide bond linking the PEG spacer to the amine-containing molecule.[4]
Figure 1: Reaction mechanism of this compound with a primary amine.
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[3] This leads to the formation of an unreactive carboxylic acid and NHS, reducing the overall efficiency of the desired conjugation. The rate of hydrolysis is significantly influenced by pH.[5]
Quantitative Data on Reaction Parameters
The efficiency of the amidation reaction is dependent on several key parameters. The following tables summarize important quantitative data to consider when designing a conjugation experiment.
| Parameter | Recommended Range/Value | Notes | Citation(s) |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine nucleophilicity and NHS ester stability. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated. | [4],[],[6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize the competing hydrolysis reaction but may require longer incubation times to achieve sufficient labeling. | [5] |
| Reaction Time | 30 minutes - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and the concentration of reactants. | [5],[7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular aminolysis reaction over the unimolecular hydrolysis. | [6] |
| NHS Ester Molar Excess | 8 to 20-fold | This is an empirical value and may require optimization depending on the protein and the desired degree of labeling. | [4],[7] |
Table 1: Recommended Reaction Conditions for NHS Ester-Amine Coupling
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Citation(s) |
| 7.0 | 0 | 4 - 5 hours | [5] |
| 8.6 | 4 | 10 minutes | [5] |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
Detailed Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation of Protein Solution:
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[7] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).[9] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[9]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[9]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.[7]
-
-
Characterization and Storage:
-
Characterize the degree of labeling using appropriate analytical techniques (e.g., MALDI-TOF mass spectrometry, UV-Vis spectroscopy if the azide is modified with a chromophore).
-
Store the purified conjugate under conditions that are optimal for the stability of the parent protein.
-
Figure 2: General experimental workflow for protein labeling with this compound.
Conclusion
The reaction of this compound with primary amines is a robust and widely used method for bioconjugation. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and the critical influence of reaction parameters, particularly pH, is essential for achieving high yields and reproducible results. By carefully controlling the experimental conditions and following a well-defined protocol, researchers can successfully leverage this powerful chemical tool for a wide range of applications in drug development, diagnostics, and fundamental scientific research.
References
- 1. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Solubility of Azido-PEG12-NHS ester in aqueous and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG12-NHS ester in both aqueous and organic solvents. Understanding the solubility and handling of this reagent is critical for its successful application in bioconjugation, drug delivery, and other research areas. This guide offers detailed experimental protocols, data presentation in a structured format, and visualizations to aid in experimental design and execution.
Core Concepts: Structure and Solubility
This compound is a heterobifunctional crosslinker composed of three key components: an azide group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The long, hydrophilic PEG12 chain significantly influences its solubility profile, rendering it generally soluble in aqueous solutions and a variety of organic solvents. However, the reactivity of the NHS ester group, particularly its susceptibility to hydrolysis, imposes important considerations for its dissolution and use in aqueous media.
Solubility Data Summary
The solubility of this compound is a crucial factor for its effective use in labeling reactions. While precise quantitative values for solubility limits are not always published due to the reactive nature of the NHS ester, the following table summarizes its solubility characteristics in commonly used solvents based on available data and typical experimental conditions.
| Solvent Type | Solvent Name | Solubility | Notes |
| Organic | Dimethyl Sulfoxide (DMSO) | Highly soluble.[1][2][3][4] | Recommended for preparing concentrated stock solutions (e.g., 10 mM).[1][4] |
| Dimethylformamide (DMF) | Highly soluble.[1][2][3][4] | An alternative to DMSO for preparing concentrated stock solutions.[1][4] | |
| Dichloromethane (DCM) | Soluble.[5] | Useful for reactions with small molecules in anhydrous conditions.[4] | |
| Aqueous | Water | Soluble.[5][6][7] | Direct dissolution in water is possible but not recommended for reactive applications due to rapid hydrolysis of the NHS ester. It is best to dilute from a stock in a water-miscible organic solvent.[1][2] |
| Phosphate-Buffered Saline (PBS) | Soluble upon dilution from an organic stock.[1][3][4] | A common buffer for bioconjugation reactions at a pH range of 7.2-7.4.[1][4] Avoid buffers containing primary amines (e.g., Tris, glycine).[1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent
This protocol describes the standard procedure for preparing a fresh stock solution of this compound for immediate use in labeling reactions.
Materials:
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[1][2][3][4]
-
Weigh the Reagent: Weigh the desired amount of the reagent in a microcentrifuge tube. It is recommended to weigh only the amount needed for the immediate experiment as stock solutions should not be stored.[1][2][3]
-
Dissolve in Organic Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the reagent to achieve the desired concentration. A common stock solution concentration is 10 mM.[1][4]
-
Vortex: Vortex the tube until the reagent is completely dissolved.
Protocol 2: Labeling of Proteins in an Aqueous Buffer
This protocol outlines the general steps for labeling a protein with this compound in an aqueous buffer.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., Tris-HCl)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.0 and 9.0.[1][2] If the protein solution contains primary amines (e.g., from Tris or glycine buffers), it must be exchanged into an appropriate buffer.[1][2][3][4]
-
Add the NHS Ester: Add the freshly prepared this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% of the total reaction volume to avoid protein denaturation.[1]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][4] The optimal reaction time and temperature may vary depending on the protein and desired degree of labeling.
-
Quench the Reaction: Add a quenching buffer containing primary amines (e.g., Tris-HCl) to stop the reaction by consuming any unreacted NHS ester.
-
Purify the Conjugate: Remove excess, unreacted labeling reagent and byproducts by a suitable method such as size-exclusion chromatography or dialysis.
Visualizing Key Relationships and Workflows
To further clarify the experimental considerations and logical flow, the following diagrams have been generated using Graphviz.
Caption: Factors influencing the solubility and stability of this compound.
Caption: A typical experimental workflow for protein labeling.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Azido-PEG3-NHS ester | 1245718-89-1 [m.chemicalbook.com]
- 6. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 7. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
The Architect's Toolkit: A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the ability to precisely connect and modulate the properties of biological molecules is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have risen as essential molecular architects, enabling the creation of sophisticated bioconjugates with enhanced efficacy, stability, and pharmacokinetic profiles. This in-depth technical guide explores the core principles, applications, and methodologies of these versatile tools, providing a comprehensive resource for professionals at the forefront of biomedical innovation.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two distinct reactive groups at their termini.[1] This unique structural feature is the cornerstone of their utility, permitting the specific and sequential conjugation of two different molecular entities, such as a targeting molecule (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug).[1][2] The polyethylene glycol backbone itself is not merely a spacer; it imparts a host of desirable properties to the final bioconjugate.
The primary advantages of incorporating heterobifunctional PEG linkers include:
-
Enhanced Solubility and Stability: The inherent hydrophilicity of the PEG chain can significantly improve the solubility of hydrophobic drugs and reduce the aggregation of protein-based therapeutics.[1][3]
-
Improved Pharmacokinetics: The process of PEGylation increases the hydrodynamic volume of the conjugate, which in turn reduces renal clearance and extends its circulation half-life in the bloodstream.[1][4]
-
Reduced Immunogenicity: The flexible PEG chain can act as a "stealth" shield, masking the bioconjugate from the host's immune system and thereby lowering the potential for an adverse immune response.[2][3]
-
Precise Spatial Control: The ability to customize the length of the PEG chain allows for meticulous control over the distance between the two conjugated molecules, a critical factor in optimizing biological activity and stability.[1]
Key Applications in Modern Therapeutics
Heterobifunctional PEG linkers are integral to the design and development of several cutting-edge therapeutic platforms, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[3] The linker is a critical component that connects the antibody to the payload, profoundly influencing the ADC's stability, efficacy, and safety.[3] Heterobifunctional PEG linkers facilitate the site-specific conjugation of the drug, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[3] The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[3]
Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs represent a novel therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins.[5] These heterobifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] The PEG linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.[5]
PROTAC-mediated Protein Degradation Pathway.
Quantitative Data on Linker Optimization
The length of the heterobifunctional PEG linker is a critical parameter that must be empirically optimized for each specific bioconjugate. It represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[6]
Impact of PEG Linker Length on ADC Performance
In ADCs, increasing PEG linker length generally correlates with an improved pharmacokinetic profile but can sometimes be accompanied by a decrease in in vitro cytotoxicity.[4][7]
| Linker Length (PEG units) | Effect on Pharmacokinetics (PK) | Effect on In Vitro Cytotoxicity (IC50) | Effect on In Vivo Efficacy | References |
| Short (2-4) | Faster clearance, shorter half-life. | May be lower (more potent). | Can be reduced due to rapid clearance. | [6][8] |
| Intermediate (8-12) | Slower clearance, longer half-life. Often reaches a plateau of PK improvement. | May show a moderate increase. | Often shows a significant improvement. Represents a balanced approach. | [6][8][9] |
| Long (≥24) | Significantly prolonged half-life. | May be higher (less potent). | Can lead to the highest efficacy, especially for miniaturized ADCs. | [6][10][11] |
Impact of PEG Linker Length on PROTAC Performance
For PROTACs, there is an optimal linker length for each target protein and E3 ligase combination that is critical for achieving potent and maximal protein degradation.[12]
| Target Protein | E3 Ligase | Linker Length (atoms) | Degradation Efficacy (Dmax) | Potency (DC50) | References |
| Estrogen Receptor α (ERα) | VHL | 12 | ~75% | ~5 nM | [12][13] |
| Estrogen Receptor α (ERα) | VHL | 16 | ~95% | ~1 nM | [12][13] |
| Estrogen Receptor α (ERα) | VHL | 21 | ~60% | >10 nM | [12] |
| BRD4 | CRBN | 0 PEG units | High | < 0.5 µM | [14] |
| BRD4 | CRBN | 1-2 PEG units | Reduced | > 5 µM | [14] |
| BRD4 | CRBN | 4-5 PEG units | High | < 0.5 µM | [14] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful synthesis and evaluation of bioconjugates utilizing heterobifunctional PEG linkers.
General Workflow for Bioconjugation and Analysis
Generalized experimental workflow for bioconjugation.
Protocol 1: Two-Step Protein Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a thiol-containing drug) using an NHS-Ester-PEG-Maleimide linker.[15]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Mal-(PEG)n-NHS Ester linker
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Reaction of Linker with Amine-Containing Protein
-
Prepare the Protein-NH2 solution in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in DMF or DMSO to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Remove excess, non-reacted crosslinker using a desalting column or dialysis, exchanging into Conjugation Buffer.
Step 2: Reaction of Activated Protein with Sulfhydryl-Containing Molecule
-
Prepare the Molecule-SH in Conjugation Buffer. If the molecule has disulfide bonds, they must be reduced prior to this step.
-
Combine the desalted, maleimide-activated protein (Protein-Mal) with the Molecule-SH solution. A 1.5- to 5-fold molar excess of the sulfhydryl molecule over the protein is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove unreacted molecules.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the labeling of a protein with a DBCO moiety, followed by conjugation to an azide-containing molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[16][17]
Materials:
-
Protein with primary amines
-
Azide-containing molecule
-
DBCO-PEG-NHS Ester
-
Reaction Buffer: Amine-free buffer such as PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Organic Solvent: Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis equipment
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Prepare the protein solution in Reaction Buffer at a concentration of 0.5-20 mg/mL.[16]
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF.[17]
-
Add a 10- to 40-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution.[16]
-
Incubate the reaction at room temperature for 30-60 minutes.[16]
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[17]
-
Remove unreacted DBCO reagent by dialysis or using a spin desalting column.[16]
Step 2: Copper-Free Click Reaction
-
Prepare the azide-containing molecule in a suitable reaction buffer.
-
Add the purified DBCO-labeled protein to the azide-containing molecule. A 1.5- to 3.0-fold molar excess of one component is recommended.[17]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[17]
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove any unreacted components.
Protocol 3: Assessment of PROTAC Efficacy by Western Blot
This protocol provides a method for quantifying the degradation of a target protein in cells treated with a PROTAC.[5][18]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (for dose-response) or with a fixed concentration for various time points (for time-course). Include a vehicle-only control.[18]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add Lysis Buffer. Incubate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil to denature. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the antibody incubation steps for the loading control antibody.[18]
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.[5]
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery.[1] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs.[1] The rational selection of linker chemistry and length, guided by quantitative data and validated through robust experimental protocols, is critical to unlocking the full potential of these innovative therapeutic strategies. As our understanding of the complex interplay between linker properties and biological outcomes continues to grow, so too will the precision and efficacy of the therapies built upon these remarkable molecular architects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. benchchem.com [benchchem.com]
The Hydrophilic Advantage: A Technical Guide on the Role of the PEG12 Spacer in Improving Protein Solubility
This technical guide provides an in-depth analysis of the polyethylene glycol 12 (PEG12) spacer and its critical role in enhancing the solubility of proteins and other biomolecules. Tailored for researchers, scientists, and drug development professionals, this document covers the fundamental principles, quantitative effects, and practical methodologies associated with the use of PEG12 linkers in bioconjugation and therapeutic development.
Core Principles of PEG12 Spacers
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer composed of repeating ethylene glycol units.[1][2] A PEG12 spacer is a monodisperse, discrete PEG (dPEG®) linker, meaning it consists of exactly 12 ethylene glycol units.[3] This precise length provides consistency in bioconjugate synthesis, ensuring uniformity in the final product, which is a significant advantage over polydisperse PEG mixtures.
The primary characteristics of a PEG12 spacer that contribute to its utility are:
-
Enhanced Hydrophilicity : The repeating ether oxygens in the PEG chain are hydrophilic and form hydrogen bonds with water molecules.[4][5] This creates a hydration shell around the conjugated molecule, significantly increasing its aqueous solubility.[6] This property is especially crucial for hydrophobic drugs or proteins prone to aggregation.[3][7]
-
Biocompatibility and Low Immunogenicity : PEG is well-known for its low toxicity and immunogenicity.[2][8] When attached to a protein, the PEG chain can mask antigenic epitopes on the protein's surface, reducing the likelihood of an immune response.[1][9]
-
Flexibility and Steric Hindrance Reduction : The PEG12 chain is highly flexible, providing optimal spacing between conjugated molecules.[3][4] This flexibility minimizes steric hindrance and helps to preserve the biological activity of the protein or antibody to which it is attached.[3]
-
Improved Pharmacokinetics : By increasing the hydrodynamic volume of the bioconjugate, PEGylation can reduce renal clearance, leading to a prolonged circulation half-life in the bloodstream.[1][3][10]
Mechanism of Solubility Enhancement
The covalent attachment of a PEG12 spacer, a process known as PEGylation, fundamentally alters the physicochemical properties of a protein. The mechanism of solubility enhancement is twofold:
-
Intrinsic Hydrophilicity : The ethylene glycol units (-CH₂CH₂O-) are inherently polar and readily interact with water. When a protein is conjugated with a PEG12 spacer, the spacer effectively cloaks the protein with a water-soluble shield.
-
Prevention of Aggregation : Many proteins possess hydrophobic patches on their surface. In aqueous environments, these patches tend to interact with each other, leading to protein aggregation and precipitation. The flexible PEG12 chains can mask these hydrophobic regions, preventing protein-protein interactions and subsequent aggregation.[3] This is a common challenge in the formulation and storage of protein-based drugs.[3]
Applications in Drug Development
The properties of PEG12 spacers make them invaluable in modern therapeutic design, particularly in complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs) : In ADCs, a cytotoxic payload is attached to a monoclonal antibody via a linker.[] Many potent payloads are highly hydrophobic and can cause the ADC to aggregate, compromising stability and efficacy.[3] Incorporating a hydrophilic PEG12 linker improves the overall solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DAR) and enhancing its pharmacokinetic profile.[3][12]
-
PROTACs : PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[4] These molecules are often large and lipophilic, leading to poor solubility and cell permeability. A PEG12 linker is frequently used to connect the two ligands, as its flexibility is optimal for forming a stable ternary complex, and its hydrophilicity improves the drug-like properties of the PROTAC.[3][4]
Quantitative Data on the Impact of PEG Linkers
The selection of a linker has a quantifiable impact on the properties of a bioconjugate. The following tables summarize representative data illustrating the effects of PEGylation.
Table 1: Effect of PEG Linker on Physicochemical Properties of PROTACs This table illustrates how PEG linkers can decrease lipophilicity (LogP) and increase the topological polar surface area (TPSA), which generally leads to improved aqueous solubility compared to alkyl linkers of similar length.[4]
| Linker Type | cLogP (Calculated) | TPSA (Ų) | Aqueous Solubility |
| Alkyl Chain | ~ 5.5 | ~ 120 | Low |
| PEG4 Linker | ~ 4.2 | ~ 160 | Improved |
| PEG8 Linker | ~ 3.0 | ~ 200 | High |
| PEG12 Linker | ~ 1.8 | ~ 240 | Very High |
| (Data is illustrative, based on general principles presented in cited literature.[4] Actual values are molecule-dependent.) |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics This data, based on a study comparing different linkers, demonstrates that the inclusion of a 12-unit PEG linker can significantly reduce the clearance rate of an ADC, leading to a longer circulation half-life compared to a non-PEGylated version.[12]
| ADC Linker Type | Clearance Rate (mL/day/kg) | Half-Life (days) |
| Non-PEGylated | 15.2 | 3.1 |
| Pendant PEG12 | 8.5 | 6.8 |
| Linear PEG24 | 9.1 | 6.2 |
| (Data is representative of typical results seen in ADC development.[10][12]) |
Detailed Experimental Protocols
Reproducible experimental design is crucial for successful bioconjugation and evaluation.
Protocol 1: General Protein PEGylation via NHS Ester Chemistry
This protocol outlines the conjugation of a PEG linker containing an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
Amine-reactive PEG12-NHS Ester
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification supplies (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)
Procedure:
-
Protein Preparation : Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.[1] Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation : Immediately before use, prepare a stock solution of the PEG12-NHS Ester in anhydrous DMSO or DMF.[1]
-
Conjugation Reaction : Add the PEG12-NHS Ester stock solution to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is typically used.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted PEG12-NHS Ester. Incubate for 30 minutes at room temperature.[1]
-
Purification : Purify the PEGylated protein from unreacted PEG and byproducts using SEC or dialysis.[1]
-
Characterization : Confirm conjugation and purity using SDS-PAGE (which will show a shift in molecular weight), HPLC, and/or mass spectrometry.
Protocol 2: PEG Precipitation Assay for Measuring Relative Protein Solubility
This method uses PEG to induce protein precipitation, allowing for the quantitative measurement of relative protein solubility. The PEG concentration at which 50% of the protein is precipitated (PEG1/2) serves as a proxy for solubility.[13][14]
Materials:
-
Purified protein solution
-
Buffer solution (same as protein buffer)
-
High-concentration PEG stock solution (e.g., 50% w/v PEG 6000)
-
96-well microplate (UV-transparent for absorbance reading)
-
Plate reader capable of measuring absorbance at 280 nm
-
Centrifuge with a plate rotor
Procedure:
-
Plate Preparation : Prepare a series of dilutions of the PEG stock solution in the microplate to create a gradient of PEG concentrations.
-
Sample Addition : Add a fixed amount of the protein solution to each well. The final volume in each well should be constant (e.g., 10-100 µL).[13][14]
-
Incubation : Seal the plate and incubate for a set period (e.g., 48 hours) at a constant temperature (e.g., 4°C) to allow the system to reach equilibrium.[13][14]
-
Centrifugation : Centrifuge the plate to pellet the precipitated protein.[13]
-
Supernatant Transfer : Carefully transfer the supernatant from each well to a new, clean UV-transparent plate.[13]
-
Absorbance Measurement : Measure the protein concentration in the supernatant of each well by reading the absorbance at 280 nm.[13]
-
Data Analysis :
-
Plot the soluble protein concentration (in the supernatant) as a function of the PEG concentration.
-
Fit the data to a sigmoidal curve.
-
Determine the PEG1/2 value, which is the PEG concentration at which the soluble protein concentration is 50% of the initial concentration. A higher PEG1/2 value indicates greater relative solubility.[14]
-
Visualizing Logical Relationships
Conclusion
The PEG12 spacer is a powerful and versatile tool in protein chemistry and drug development. Its discrete length, combined with the inherent hydrophilicity, flexibility, and biocompatibility of polyethylene glycol, provides a robust solution to the pervasive challenge of poor protein solubility. By forming a hydration shell and masking hydrophobic regions, the PEG12 linker prevents aggregation, improves stability, and enhances the pharmacokinetic properties of bioconjugates.[3] The strategic incorporation of PEG12 spacers is a key enabling technology in the development of advanced therapeutics such as ADCs and PROTACs, ultimately leading to more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
The Core of Connection: An In-depth Technical Guide to Click Chemistry with Azide-Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a transformative and powerful tool in the fields of drug discovery, chemical biology, and materials science. Coined by K.B. Sharpless, the concept centers on a set of powerful, reliable, and selective reactions that are modular, wide in scope, produce high yields, and generate inoffensive byproducts. At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage. This guide provides a comprehensive exploration of click chemistry, with a specific focus on the versatile role of azide-functionalized linkers, their reaction mechanisms, and their applications in pioneering new frontiers in research and drug development.
Core Principles of Click Chemistry
The elegance of click chemistry lies in its simplicity and efficiency, providing a straightforward path to covalently connect molecular building blocks. The reactions are designed to be bioorthogonal, meaning they can occur within complex biological systems without interfering with native biochemical processes. This is achieved by utilizing functional groups, such as azides and alkynes, that are largely absent from biological systems, thus preventing unwanted side reactions.
Azide-functionalized linkers are central to many click chemistry applications. The azide group serves as a "bioorthogonal handle" that can be readily and selectively reacted with a complementary alkyne-functionalized molecule. These linkers often incorporate polyethylene glycol (PEG) chains to enhance the solubility and pharmacokinetic properties of the resulting conjugates, a crucial aspect in drug development.
The Two Faces of Azide-Alkyne Cycloaddition
The formation of a stable triazole ring from an azide and an alkyne is the hallmark of the most prominent click reaction. This cycloaddition can be achieved through two primary modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of click chemistry, celebrated for its exceptional speed and efficiency. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction. The use of ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can further enhance the reaction's reliability by stabilizing the copper(I) catalyst and preventing its oxidation.
Mechanism of CuAAC:
The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered metallacycle that rearranges to form the stable 1,4-disubstituted triazole product.
Figure 1: Simplified reaction mechanism for CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications within living cells or in vivo, the potential cytotoxicity of the copper catalyst in CuAAC is a significant concern. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) elegantly circumvents this issue by eliminating the need for a metal catalyst. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, significantly lowering the activation energy of the cycloaddition.
Mechanism of SPAAC:
SPAAC is a concerted 1,3-dipolar cycloaddition reaction where the azide reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. This reaction is highly bioorthogonal and can proceed at physiological temperatures and pH.
The Dual Hallmarks of PEGylation: A Technical Guide to Hydrophilicity and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to molecules and materials, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery and biomaterial design. This strategy imparts two critical properties: enhanced hydrophilicity and improved biocompatibility. This technical guide provides an in-depth exploration of these core attributes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes to aid researchers in the rational design and evaluation of PEGylated compounds.
The Hydrophilic Shield: Enhancing Solubility and Stability
At its core, PEGylation confers hydrophilicity due to the nature of the polyethylene glycol polymer. PEG is a flexible, neutral, and highly water-soluble polymer composed of repeating ethylene oxide units.[1] The ether oxygen atoms along the PEG backbone readily form hydrogen bonds with water molecules, creating a tightly bound hydration shell.[1] When conjugated to a therapeutic molecule or a nanoparticle surface, this PEG layer acts as a hydrophilic "shield," effectively masking the often hydrophobic core. This has profound implications for the compound's physical and chemical properties.
The primary benefit of this enhanced hydrophilicity is a significant increase in aqueous solubility, a major hurdle for many promising therapeutic compounds.[1] Furthermore, this hydrophilic corona sterically hinders the approach of other macromolecules, preventing aggregation and increasing the stability of the PEGylated entity in biological fluids.[2]
Quantifying Hydrophilicity: The Impact of PEGylation
The increase in hydrophilicity upon PEGylation can be quantified through various analytical techniques. Water contact angle measurement is a common method to assess the wettability of a surface; a lower contact angle indicates greater hydrophilicity. Protein adsorption studies, which measure the amount of protein that binds to a surface, also serve as an indirect measure of hydrophilicity, as more hydrophilic surfaces tend to repel proteins.
Table 1: Effect of PEGylation on Surface Hydrophilicity and Protein Repellency
| Surface | Water Contact Angle (°) | Protein Adsorption (ng/cm²) | Reference |
| Unmodified Polystyrene | 90° | ~350 (Fibrinogen) | [This is a representative value, specific references would be cited in a full paper] |
| PEGylated Polystyrene | 30-50° | <50 (Fibrinogen) | [This is a representative value, specific references would be cited in a full paper] |
| Bare Niobium Oxide | ~60° | ~200 (Albumin) | [3] |
| PLL-g-PEG on Niobium Oxide | Not Specified | <10 (Albumin) | [3] |
| Pure PVDF | 81° | Not Specified | [This is a representative value, specific references would be cited in a full paper] |
| PVDF-co-PEG10 | 100.8° | Not Specified | [This is a representative value, specific references would be cited in a full paper] |
Note: The specific values can vary depending on the PEG density, molecular weight, and the underlying substrate.
Engineering Biocompatibility: Navigating the Biological Milieu
Biocompatibility, in the context of PEGylated compounds, refers to their ability to perform their intended function without eliciting a significant undesirable local or systemic response in the host. The hydrophilic and neutral nature of the PEG chain is central to this property, as it minimizes interactions with biological components that would otherwise lead to rapid clearance or an adverse immune response.
One of the most significant contributions of PEGylation to biocompatibility is the reduction of opsonization. Opsonins are plasma proteins that mark foreign particles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4] The hydrated PEG layer sterically hinders the adsorption of these proteins, leading to a "stealth" effect that prolongs the systemic circulation time of the PEGylated entity.[4][5] This extended circulation half-life is a critical factor in enhancing the therapeutic efficacy of many drugs and nanoparticles.
In Vivo Performance: Prolonged Circulation of PEGylated Compounds
The "stealth" properties conferred by PEGylation translate directly to a longer circulation half-life in vivo. This allows for sustained drug exposure at the target site and can reduce the required dosing frequency.
Table 2: Representative In Vivo Circulation Half-Lives of PEGylated vs. Non-PEGylated Compounds
| Compound | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Liposomes | < 30 minutes | Up to 5 hours | ~10 | [6] |
| Doxorubicin | ~5-10 minutes | ~55 hours (in Doxil®) | >300 | [This is a representative value, specific references would be cited in a full paper] |
| Gold Nanoparticles (13nm) | Rapid clearance | 57 hours | Significant | [7][8] |
| Proticles | Rapid degradation | Significantly longer retention | Significant | [9] |
The Immune Response to PEG: A Double-Edged Sword
While PEG is generally considered to have low immunogenicity, the immune system can, in some cases, recognize and mount a response against it.[10] This can lead to the production of anti-PEG antibodies, which can have significant consequences for the safety and efficacy of PEGylated therapeutics. The presence of pre-existing anti-PEG antibodies in a portion of the population, likely due to exposure to PEG in everyday products, further complicates the matter.
Anti-PEG antibodies can bind to the PEG chains on a therapeutic, leading to accelerated blood clearance (ABC) upon subsequent administrations. In some instances, this interaction can also trigger complement activation, a cascade of plasma proteins that is a key component of the innate immune system.
Complement Activation Pathways
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of the central component, C3, leading to a cascade of events that culminates in the formation of the membrane attack complex (MAC), inflammation, and opsonization for phagocytosis. PEGylated nanoparticles have been shown to activate the complement system, primarily through the lectin and alternative pathways. The presence of anti-PEG antibodies, particularly IgM, can trigger the classical pathway.
Experimental Protocols
Accurate and reproducible characterization of PEGylated compounds is paramount for both research and development. The following sections provide detailed methodologies for key experiments.
Surface PEGylation of Nanoparticles
This protocol describes a general method for the covalent attachment of thiol-reactive PEG to the surface of nanoparticles.
Materials:
-
Nanoparticles with surface thiol groups (or nanoparticles to be functionalized with thiol groups)
-
mPEG-Maleimide (or other thiol-reactive PEG)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Purification system (e.g., centrifugal filters, size exclusion chromatography, or dialysis)
-
Anhydrous solvent for PEG dissolution (e.g., DMSO or DMF)
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. If the nanoparticles are not thiol-functionalized, they must first be modified to introduce thiol groups using a suitable linker.
-
PEG Solution Preparation: Immediately before use, dissolve the mPEG-Maleimide in a minimal amount of anhydrous solvent to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the mPEG-Maleimide stock solution to the nanoparticle suspension. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing. Protect the reaction from light.
-
Purification: Remove the unreacted PEG and byproducts by repeated washing using centrifugal filtration, size exclusion chromatography, or dialysis against the Reaction Buffer.
-
Characterization: Characterize the purified PEGylated nanoparticles for size, zeta potential, and PEG density.
-
Storage: Store the purified PEGylated nanoparticles at 4°C in a suitable buffer.
Quantification of Protein Adsorption using BCA Assay
This protocol outlines the steps to quantify the amount of protein adsorbed onto a PEGylated surface using the bicinchoninic acid (BCA) assay.
Materials:
-
PEGylated and non-PEGylated control surfaces (e.g., coated plates, films)
-
Protein solution of known concentration (e.g., Bovine Serum Albumin, Fibrinogen)
-
Phosphate Buffered Saline (PBS)
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
96-well microplate
-
Microplate reader
Procedure:
-
Surface Incubation: Place the PEGylated and control surfaces in a multi-well plate. Add a known volume and concentration of the protein solution to each well. Incubate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).
-
Washing: Carefully remove the protein solution. Wash the surfaces gently with PBS three times to remove any non-adsorbed protein.
-
Protein Elution (Optional but recommended for accurate quantification): Add a solution that will desorb the protein from the surface (e.g., 1% SDS solution) and incubate to elute the adsorbed protein.
-
BCA Assay: a. Prepare a set of protein standards with known concentrations. b. Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions. c. Add a specific volume of the eluted protein solution (or perform the assay directly on the surface if elution is not performed) and the protein standards to separate wells of a 96-well plate. d. Add the BCA working reagent to each well. e. Incubate the plate at 37°C for 30 minutes. f. Measure the absorbance at 562 nm using a microplate reader.
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the eluted protein, and from this, calculate the total amount of protein adsorbed per unit area of the surface (e.g., in ng/cm²).
Water Contact Angle Measurement
This protocol describes the sessile drop method for measuring the static water contact angle on a surface.
Materials:
-
Contact angle goniometer with a camera and analysis software
-
High-purity deionized water
-
Microliter syringe with a fine needle
-
The surface to be tested (e.g., PEGylated film)
Procedure:
-
Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Place the sample on the goniometer stage and ensure it is level.
-
Droplet Deposition: Fill the syringe with high-purity deionized water, ensuring there are no air bubbles. Carefully dispense a small droplet (e.g., 2-5 µL) onto the sample surface from a close distance to minimize impact energy.
-
Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer software to analyze the captured image. The software will typically identify the baseline of the droplet and fit a mathematical model to the droplet shape to calculate the contact angle at the three-phase (solid-liquid-vapor) intersection.
-
Replicates: Repeat the measurement at multiple locations on the surface to obtain an average contact angle and assess the uniformity of the surface properties.
In Vitro Biocompatibility Assessment Workflow
A general workflow for the initial in vitro biocompatibility assessment of PEGylated materials, guided by ISO 10993 standards, is presented below.
Conclusion
PEGylation remains a powerful and versatile strategy for enhancing the hydrophilicity and biocompatibility of a wide range of compounds. By creating a hydrated, protective layer, PEGylation can improve solubility, stability, and in vivo circulation time, ultimately leading to more effective and safer therapeutics and biomaterials. However, a thorough understanding of the nuances of PEGylation, including the potential for an immune response, is crucial for its successful application. The quantitative data, detailed protocols, and visual frameworks provided in this guide are intended to equip researchers with the necessary tools to navigate the complexities of PEGylated compound development and contribute to the advancement of this important field.
References
- 1. medium.com [medium.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. testinglab.com [testinglab.com]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. fda.gov [fda.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. sketchviz.com [sketchviz.com]
- 9. keylinktech.com [keylinktech.com]
- 10. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG12-NHS Ester: A Technical Guide to PROTAC Synthesis and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Azido-PEG12-NHS ester as a core component in the synthesis and development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide detailed experimental protocols for its use, and present a framework for the evaluation of the resulting PROTACs.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical as it influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient protein degradation.
This compound is a popular and versatile heterobifunctional linker used in PROTAC synthesis. It features two key reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts efficiently with primary amines on a target protein ligand or an E3 ligase ligand to form a stable amide bond.
-
An azide group , which can participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to connect to the other ligand.
The polyethylene glycol (PEG) chain of 12 ethylene glycol units imparts several advantageous properties to the PROTAC, including increased hydrophilicity and solubility, which can improve its pharmacokinetic profile. The length of the PEG chain also provides flexibility, which is crucial for enabling the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C31H56N4O16 |
| Molecular Weight | 740.79 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, protected from moisture |
PROTAC Synthesis using this compound: A Two-Step Protocol
The synthesis of a PROTAC using this compound is typically a two-step process. The following protocol provides a detailed methodology for this synthesis.
Step 1: Amide Coupling of the First Ligand
This step involves the reaction of the NHS ester end of the linker with a primary amine on either the POI ligand or the E3 ligase ligand.
Materials:
-
Ligand 1 (with a primary amine)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Protocol:
-
Dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting azide-functionalized intermediate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the intermediate as a solid.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step joins the azide-functionalized intermediate from Step 1 with the second ligand, which has been functionalized with a terminal alkyne.
Materials:
-
Azide-functionalized intermediate (from Step 1)
-
Ligand 2 (with a terminal alkyne)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
HPLC system for purification
-
LC-MS and Nuclear Magnetic Resonance (NMR) for characterization
Protocol:
-
Dissolve the azide-functionalized intermediate (1.0 equivalent) and alkyne-functionalized Ligand 2 (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water and add it to the reaction mixture.
-
Add an aqueous solution of CuSO4·5H2O (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Characterization and Evaluation of the Synthesized PROTAC
Once the PROTAC has been synthesized and purified, its biological activity must be evaluated. This typically involves determining its ability to induce the degradation of the target protein.
Illustrative Biological Activity Data
The following table presents hypothetical but realistic data for a PROTAC synthesized using an this compound linker. These values are for illustrative purposes to guide researchers in their own evaluations.
| Parameter | Description | Illustrative Value |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 50 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% |
Western Blotting Protocol for Protein Degradation
Western blotting is a common technique used to quantify the degradation of the target protein.
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a reporter (e.g., HRP)
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Visualizing the PROTAC Mechanism and Workflow
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the PROTAC mechanism of action and the experimental workflow.
Conclusion
This compound is a valuable and versatile tool in the development of PROTACs. Its well-defined structure, bifunctional nature, and the advantageous properties conferred by the PEG chain make it an excellent choice for researchers aiming to synthesize novel protein degraders. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for the successful synthesis, characterization, and evaluation of PROTACs utilizing this powerful linker. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will remain a cornerstone of innovation.
The Non-Immunogenic Advantage of dPEG® Linkers: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide explores the non-immunogenic properties of discrete PEG (dPEG®) linkers and their critical role in modern research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document provides a comprehensive overview of the challenges posed by the immunogenicity of traditional polyethylene glycol (PEG) and how the unique, monodisperse nature of dPEG® linkers offers a superior solution.
Executive Summary
Polyethylene glycol (PEG) has long been a staple in drug delivery and bioconjugation, prized for its ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. However, the growing body of evidence on the immunogenicity of traditional, polydisperse PEG—leading to the formation of anti-PEG antibodies, accelerated blood clearance, and reduced efficacy—has necessitated the development of a more refined solution. Discrete PEG (dPEG®) linkers, which are single molecular weight compounds, have emerged as a powerful tool to mitigate these immune responses. This guide will delve into the structural basis for the reduced immunogenicity of dPEG® linkers, present available data on PEG immunogenicity, provide detailed experimental protocols for its assessment, and illustrate the key immunological pathways involved.
The Challenge of PEG Immunogenicity
Traditional PEG is a heterogeneous mixture of polymers with a range of molecular weights. This polydispersity can contribute to the immunogenicity of PEGylated therapeutics. The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies (IgM and IgG).[1][2][3][4][5][6][7][8][9][10][11][12][13] The presence of these antibodies, which can be pre-existing in a significant portion of the population or induced by treatment, can have several negative consequences:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to PEGylated molecules, leading to their rapid clearance from circulation by the mononuclear phagocyte system.[5] This significantly reduces the drug's half-life and therapeutic window.
-
Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the therapeutic agent, anti-PEG antibodies can diminish the overall efficacy of the treatment.[10]
-
Hypersensitivity Reactions: In some cases, the interaction between anti-PEG antibodies and PEGylated drugs can trigger complement activation and lead to hypersensitivity reactions.[4]
The precise molecular characteristics of dPEG® linkers—a single, defined chain length and molecular weight—are believed to reduce the likelihood of recognition by the immune system compared to the complex mixture of structures present in polydisperse PEG.[1][14][15] This homogeneity simplifies analysis and provides greater control over the design of bioconjugates, contributing to a more predictable and favorable immunogenicity profile.[1][3]
Quantitative Data on PEG Immunogenicity
While direct, peer-reviewed, quantitative comparative studies on the immunogenicity of dPEG® linkers versus traditional polydisperse PEG are not extensively available in the public domain, the existing body of research on PEG immunogenicity provides valuable context. The following tables summarize key data on the prevalence of anti-PEG antibodies and factors influencing the immunogenic response to PEGylated compounds in general.
| Parameter | Finding | Species | Reference(s) |
| Prevalence of Pre-existing Anti-PEG Antibodies | ~72% of contemporary human plasma samples had detectable anti-PEG antibodies (IgG, IgM, or both). | Human | [7][16][17] |
| ~7% of individuals had anti-PEG IgG levels exceeding 500 ng/mL. | Human | [7][16][17] | |
| ~1% of individuals had anti-PEG IgM levels exceeding 500 ng/mL. | Human | [7][16][17] | |
| Induction of Anti-PEG Antibodies | Repeated injections of PEGylated liposomes induced a potent anti-PEG IgM response. | Animal Models | [5] |
| PEGylated proteins can induce both anti-PEG IgM and IgG responses. | Animal Models | [11] |
Table 1: Prevalence and Induction of Anti-PEG Antibodies
| Factor | Impact on Immunogenicity | Mechanism | Reference(s) |
| PEG Molecular Weight | Higher molecular weight PEGs tend to be more immunogenic. | Increased number of epitopes and greater potential for immune cell receptor cross-linking. | [2] |
| PEG Structure | Branched PEGs may be less immunogenic than linear PEGs of similar molecular weight. | Altered conformation and epitope presentation. | [13] |
| Carrier Molecule | The nature of the molecule to which PEG is conjugated (e.g., protein, lipid nanoparticle) influences the type and strength of the immune response. | T-cell dependent vs. T-cell independent B-cell activation. | [2] |
| Dosing Regimen | Repeated administration can lead to a robust secondary immune response. | Immunological memory. | [5] |
| Route of Administration | Intravenous administration is more likely to induce a systemic immune response than subcutaneous administration. | Differential exposure to immune cells and lymphoid tissues. | [2] |
Table 2: Factors Influencing the Immunogenicity of PEGylated Compounds
Signaling Pathways in PEG Immunogenicity
The immune response to PEGylated molecules can be initiated through several pathways. The following diagrams, generated using the DOT language, illustrate the key signaling cascades involved.
T-Cell Dependent and Independent B-Cell Activation
Complement Activation Pathways
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for the assessment of anti-drug antibodies (ADAs), including those against dPEG® linkers. This typically involves screening, confirmatory, and characterization assays.
Experimental Workflow for Immunogenicity Testing
Detailed Protocol: ELISA for Anti-dPEG® Antibody Detection
This protocol is a representative direct ELISA method for the detection of anti-dPEG® antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
dPEG®-amine or other functionalized dPEG® reagent
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% milk or BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Patient serum/plasma samples
-
Positive control (e.g., monoclonal anti-PEG antibody)
-
Negative control (pooled normal human serum)
-
HRP-conjugated anti-human IgG and IgM secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the dPEG®-amine reagent to 10-20 µg/mL in PBS.
-
Add 100 µL of the diluted dPEG® solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute patient samples, positive control, and negative control in blocking buffer (e.g., 1:50 or 1:100 dilution).
-
Add 100 µL of diluted samples and controls to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute HRP-conjugated anti-human IgG and IgM secondary antibodies in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Confirmatory Assay:
For presumptive positive samples, a competitive inhibition assay should be performed. Pre-incubate the diluted sample with an excess of free dPEG® linker before adding it to the coated plate. A significant reduction in the signal compared to the uncompeted sample confirms the specificity of the antibodies for the dPEG® moiety.
Conclusion
The non-immunogenic properties of dPEG® linkers represent a significant advancement in the field of bioconjugation and drug development. Their discrete and homogeneous nature offers a rational design approach to minimize the risk of anti-PEG antibody formation, thereby addressing the challenges of accelerated blood clearance and reduced efficacy associated with traditional polydisperse PEG. While further direct comparative studies will be beneficial, the fundamental principles of immunology and the existing body of evidence on PEG immunogenicity strongly support the use of dPEG® linkers as a superior strategy for developing safer and more effective therapeutics. By understanding the underlying mechanisms of PEG immunogenicity and employing robust experimental protocols for its assessment, researchers can fully leverage the advantages of dPEG® technology to advance their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A review on the immunogenicity towards marketed PEGylated enzyme therapeutics in pre-clinical and clinical settings [studenttheses.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]
- 15. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with Azido-PEG12-NHS ester. This procedure enables the introduction of azide functionalities onto an antibody, which can then be used in a variety of downstream applications, most notably in "click chemistry" for the site-specific conjugation of molecules such as drugs, imaging agents, or nanoparticles.[1][2][3]
The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chains of lysine residues on the antibody, to form stable amide bonds.[4][5][6] The polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the modified antibody.[]
Quantitative Data Summary
The efficiency of the labeling reaction and the recovery of the final conjugate are critical parameters. The following table summarizes typical quantitative data expected from this protocol.
| Parameter | Typical Value | Notes |
| Degree of Labeling (DOL) | 2 - 6 azides per antibody | The DOL can be controlled by adjusting the molar ratio of this compound to the antibody. A 20-fold molar excess typically yields 4-6 labels per antibody.[8][9] |
| Antibody Recovery | > 85% | Purification using spin desalting columns generally results in high recovery of the antibody conjugate. |
| Labeling Efficiency | 20% - 35% | This is the percentage of the labeling reagent that is covalently attached to the antibody. Efficiency is dependent on antibody concentration.[4] |
| Purity of Final Conjugate | > 95% | Assessed by SDS-PAGE, which will show an increase in the molecular weight of the antibody, and by HPLC to confirm the removal of unconjugated labeling reagent. |
| Stability of Conjugate | > 1 year at -20°C | When stored appropriately in a suitable buffer, the azide-modified antibody is stable for long-term use. |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling an antibody with this compound.
Materials Required
-
Antibody: 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).[2][8] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.[4][10]
-
This compound: Stored at -20°C with desiccant.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the this compound.[5][8]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.[4][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[2]
-
Purification: Size-exclusion chromatography spin desalting columns or dialysis cassettes.[4][8][11]
-
General Laboratory Equipment: Pipettes, microcentrifuge tubes, vortex mixer, spectrophotometer.
Experimental Workflow Diagram
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 4. biotium.com [biotium.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Antibody labeling chemistries | Abcam [abcam.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Sodium azide removal protocol | Abcam [abcam.com]
Application Notes and Protocols: A Step-by-Step Guide for Conjugating Azido-PEG12-NHS Ester to Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent attachment of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a leading strategy in drug development to enhance the therapeutic properties of peptides.[1][2] PEGylation can significantly improve a peptide's solubility, extend its plasma half-life, and reduce immunogenicity and enzymatic degradation.[2][3][4] The Azido-PEG12-NHS ester is a heterobifunctional linker that facilitates this process. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (such as the N-terminus or lysine side chains) on a peptide to form a stable amide bond.[5][6] The terminal azide group remains available for subsequent "click chemistry" reactions, allowing for the attachment of other molecules, such as imaging agents, targeting ligands, or components for Proteolysis Targeting Chimeras (PROTACs).[7][8]
These application notes provide a detailed protocol for the conjugation of this compound to peptides, including reaction setup, purification of the conjugate, and methods for characterization.
Reaction Principle
The fundamental reaction involves the acylation of a primary amine on the peptide by the NHS ester of the Azido-PEG12 reagent. The NHS ester is an excellent leaving group, allowing the reaction to proceed efficiently under mild, aqueous conditions to form a stable amide linkage.
Caption: Chemical reaction scheme for peptide PEGylation.
Experimental Protocols
Materials and Equipment
Reagents:
-
Peptide with at least one primary amine group.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]
-
Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate/carbonate buffer, adjusted to pH 7.2-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [5][9]
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0.
-
Reagents for purification (e.g., Sephadex G-25 resin, HPLC solvents).
-
Reagents for analysis (e.g., LC-MS grade solvents).
Equipment:
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Laboratory shaker or rocker.
-
Analytical balance.
-
pH meter.
-
Purification system: Dialysis cassettes, gel filtration columns, or a High-Performance Liquid Chromatography (HPLC) system.[10][]
-
Analytical instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) system.[12]
Reagent Preparation
-
Peptide Solution:
-
Accurately weigh the peptide and dissolve it in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
The specific concentration can be optimized based on the peptide's solubility and the desired reaction scale.
-
-
This compound Solution:
-
Important: The NHS ester is moisture-sensitive and hydrolyzes in water.[5][9] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
Immediately before starting the reaction, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9][13]
-
Do not prepare stock solutions for long-term storage. Discard any unused reconstituted reagent.[5][9]
-
Conjugation Reaction Workflow
The overall process involves preparing the reagents, running the conjugation reaction, purifying the product, and finally, analyzing the results to confirm successful conjugation.
Caption: Experimental workflow for peptide PEGylation.
Step-by-Step Conjugation Protocol
-
Reaction Setup: Add the calculated volume of the peptide solution to a microcentrifuge tube.
-
Initiate Reaction: Add the freshly prepared this compound solution to the peptide solution. A 10 to 20-fold molar excess of the NHS ester over the peptide is typically recommended to ensure efficient conjugation.[5][13] The volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to maintain peptide solubility and stability.[9]
-
Incubation: Mix the reaction gently and incubate at room temperature for 30-60 minutes or on ice/at 4°C for 2 hours.[5][9][13] The optimal time and temperature may need to be determined empirically for each specific peptide.
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl) can be added to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
Purification of the Azido-PEGylated Peptide
The reaction mixture will contain the desired PEGylated peptide, unreacted peptide, and excess hydrolyzed Azido-PEG12 reagent.[] Purification is essential to isolate the final product.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger PEGylated peptide from the smaller unreacted reagents.[10] Columns like Sephadex G-25 are suitable for this purpose.
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC can provide high-resolution separation of the PEGylated product from the unreacted peptide, as the PEG chain alters the hydrophobicity of the molecule.[]
-
Dialysis or Ultrafiltration: For larger peptides or proteins, dialysis or centrifugal ultrafiltration devices can be used to remove small molecule impurities.[10][14]
Characterization of the Conjugate
Confirmation of successful conjugation is critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for characterization.[12][15] The mass spectrum of the purified product should show a mass increase corresponding to the addition of one or more Azido-PEG12 moieties (Molecular Weight of Azido-PEG12-acid = 722.8 g/mol ). LC-MS can also help determine the degree of PEGylation (mono-, di-, etc.).[15]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation reaction.
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 7.0 - 8.5 | NHS esters react efficiently with unprotonated primary amines. The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A pH of 8.0-8.5 is often a good starting point.[5][16] |
| Molar Excess of PEG-NHS | 10 - 20 fold | A molar excess drives the reaction towards completion. For dilute peptide solutions, a higher excess may be required.[5][13] |
| Reaction Temperature | Room Temp. (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can provide better control and minimize potential side reactions or peptide degradation.[9][13] |
| Reaction Time | 30 - 60 minutes (RT) or 2 hours (4°C) | Reaction progress can be monitored by LC-MS to determine the optimal time. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may be limited by peptide solubility. |
| Solvent Limitation | <10% (v/v) organic solvent | The amount of DMSO or DMF used to dissolve the NHS ester should be kept to a minimum to avoid denaturing the peptide.[9] |
Applications of Azido-PEGylated Peptides
Once synthesized and purified, the Azido-PEGylated peptide is a versatile intermediate. The terminal azide group can be used in highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions to conjugate the peptide to molecules containing an alkyne group.[7][8] This enables a wide range of applications, including:
-
Development of peptide-drug conjugates.
-
Creation of targeted imaging agents.
-
Synthesis of PROTACs and other bifunctional molecules.[7]
-
Attachment to surfaces or scaffolds for biomaterial development.
References
- 1. benchchem.com [benchchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Application Notes and Protocols for Azido-PEG12-NHS Ester Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction conditions and detailed protocols for the conjugation of Azido-PEG12-NHS ester to proteins. This process, known as PEGylation, is a critical tool in drug development and research, enhancing the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing immunogenicity.[1][2][3]
Introduction to this compound
This compound is a heterobifunctional crosslinker that contains an azide group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene glycol (PEG) spacer.[4] The NHS ester reacts with primary amines (–NH₂) found on the N-terminus of proteins and the side chains of lysine residues to form stable amide bonds.[5][6][7] The azide group allows for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of other molecules.[4][8]
Optimal Reaction Conditions
The efficiency of the conjugation reaction is highly dependent on several key parameters, which are summarized below.
Data Presentation: Optimal Reaction Parameters
| Parameter | Optimal Condition | Notes |
| pH | 8.3 - 8.5 | The reaction is strongly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases, reducing conjugation efficiency.[5][9][10][11] For pH-sensitive proteins, a pH of 7.2-7.4 can be used, but this will require a longer incubation time.[7][11] |
| Buffer | Amine-free buffers | Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate buffer, HEPES, or borate buffer.[5][9][11] Avoid buffers containing primary amines like Tris or glycine, as they compete with the protein for reaction with the NHS ester.[11][12] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature for 30-60 minutes or on ice/at 4°C for 2 hours to overnight.[12][13][14] Lower temperatures can be beneficial for sensitive proteins. |
| Molar Excess of this compound | 5- to 20-fold molar excess over the protein | This is a general starting point and should be optimized for the specific protein and desired degree of labeling.[11][14][15] Dilute protein solutions may require a higher molar excess.[15] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to better conjugation efficiency.[6][11] |
| Solvent for this compound | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | The NHS ester should be dissolved immediately before use in a high-quality, anhydrous, and amine-free organic solvent.[6][9][11] The volume of the organic solvent should not exceed 10% of the final reaction volume.[13][14] |
Experimental Protocols
Materials and Reagent Preparation
-
Protein: Dissolved in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Ensure the protein solution is free of any amine-containing additives.
-
This compound: Stored at -20°C in a desiccated environment.[4]
-
Anhydrous DMSO or DMF: High-quality and amine-free.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[16]
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.[9][12]
Step-by-Step Conjugation Protocol
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6][12]
-
Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL.[6][11] If the protein is in an incompatible buffer, perform a buffer exchange.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][12]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Characterization:
-
The degree of PEGylation can be assessed by methods such as SDS-PAGE (which will show a shift in molecular weight), HPLC, and mass spectrometry.
-
Visualizations
Experimental Workflow for Protein PEGylation
Caption: General experimental workflow for protein PEGylation.
Signaling Pathway: Enhanced Therapeutic Effect of a PEGylated Protein
Caption: PEGylation enhances therapeutic protein efficacy.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
Surface Modification of Nanoparticles with Azido-PEG12-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the surface modification of nanoparticles using the heterobifunctional linker, Azido-PEG12-NHS ester. This reagent is a powerful tool for creating advanced, functionalized nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics.
The this compound features three key components:
-
An N-Hydroxysuccinimide (NHS) ester group that readily reacts with primary amines (-NH₂) on the nanoparticle surface to form stable amide bonds.
-
A hydrophilic 12-unit polyethylene glycol (PEG) spacer that imparts "stealth" properties, enhancing biocompatibility, improving solubility, and reducing non-specific protein adsorption.[1]
-
A terminal azide (N₃) group that serves as a versatile handle for subsequent bioconjugation via highly efficient and specific "click chemistry" reactions.[1][2]
Key Applications
The functionalization of nanoparticles with this compound enables a modular approach to nanoparticle design and has numerous applications in nanomedicine:
-
Prolonged Systemic Circulation: The PEG layer creates a hydrophilic barrier that can significantly increase the blood circulation half-life of nanoparticles, allowing for greater accumulation in target tissues.[1][3]
-
Improved Stability: PEGylation prevents nanoparticle aggregation in biological fluids, enhancing their colloidal stability.[3][4]
-
Targeted Drug Delivery: The azide group allows for the attachment of targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticles to specific cells or tissues.[5]
-
Medical Imaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents for techniques like Magnetic Resonance Imaging (MRI), with the PEG coating improving their circulation time and targeting capabilities.[6][7]
Experimental Protocols
Protocol 1: Functionalization of Amine-Functionalized Nanoparticles
This protocol details the covalent conjugation of this compound to nanoparticles possessing surface amine groups (e.g., amine-functionalized iron oxide or silica nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifugal filter units or magnetic separator
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the nanoparticles are well-sonicated to form a homogenous suspension.[1]
-
Linker Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[1][8]
-
Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved this compound to the nanoparticle suspension. The optimal molar ratio should be determined empirically. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent nanoparticle aggregation.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).[1]
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the appropriate buffer or by using a magnetic separator for magnetic nanoparticles to remove unreacted linker and byproducts.[5]
Protocol 2: "Click" Chemistry Conjugation of an Alkyne-Modified Molecule
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate an alkyne-modified molecule (e.g., a targeting ligand, a drug, or a fluorescent probe) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Preparation of Reactants:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Dissolve the alkyne-modified molecule in a suitable solvent.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA.
-
-
Click Reaction Mixture:
-
To the nanoparticle suspension, add the alkyne-modified molecule. A 5-20 fold molar excess relative to the estimated number of azide groups on the nanoparticles is a good starting point.[1]
-
If using, pre-mix CuSO₄ with THPTA.[5]
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution (or CuSO₄/THPTA complex). A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[5]
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light and with gentle mixing.[1]
-
Purification: Purify the conjugated nanoparticles by centrifugation or magnetic separation to remove the copper catalyst, excess ascorbate, and unreacted alkyne-modified molecule. Wash the nanoparticles multiple times with the appropriate buffer.[5]
Data Presentation
Successful surface modification can be confirmed by a variety of analytical techniques. The following tables summarize representative quantitative data.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-Nanoparticles | 105 ± 5 | 0.15 ± 0.02 | +25 ± 3 |
| Azido-PEG12-Nanoparticles | 125 ± 7 | 0.18 ± 0.03 | +5 ± 2 |
| Ligand-PEG12-Nanoparticles | 135 ± 8 | 0.20 ± 0.03 | -10 ± 3 |
Note: Data are representative and will vary based on the core nanoparticle and PEG linker density. The increase in hydrodynamic diameter and the shift in zeta potential are indicative of successful surface functionalization.[5]
Table 2: Quantification of Surface Modification
| Method | Parameter Measured | Typical Result |
| FTIR Spectroscopy | Presence of Azide Peak | Characteristic peak at ~2100 cm⁻¹ |
| Thermogravimetric Analysis (TGA) | PEG Grafting Density | Weight loss corresponding to PEG degradation (e.g., 200-450 °C)[6] |
| Quantitative NMR (qNMR) | PEG Concentration | Integration of PEG's characteristic proton peak (~3.65 ppm) |
| Fluorescence Spectroscopy | Ligand Conjugation | Fluorescence intensity (if a fluorescent alkyne was used) |
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Targeted drug delivery and induced apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Live Cell Imaging Probes using Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the two-step labeling of live cells using Azido-PEG12-NHS ester. This method allows for the covalent attachment of a bioorthogonal azide handle to cell surface proteins, which can then be visualized by a "click" reaction with a fluorescent probe. This technique is a powerful tool for studying protein trafficking, localization, and dynamics in living cells.
Principle
The labeling strategy involves two key steps:
-
Amine Labeling: The N-Hydroxysuccinimide (NHS) ester of the this compound reacts with primary amines on cell surface proteins (e.g., the ε-amino group of lysine residues) to form a stable amide bond. This step introduces an azide group onto the cell surface proteome. The polyethylene glycol (PEG) linker enhances the solubility and accessibility of the azide group.[1][2][3]
-
Bioorthogonal Click Chemistry: The azide-modified cell surface proteins are then incubated with a fluorescent probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO). The azide and DBCO groups undergo a rapid and highly specific strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and biocompatible, making it ideal for live-cell imaging.[4][5] This reaction covalently attaches the fluorescent probe to the target proteins, allowing for their visualization.
Data Presentation
The following tables provide a summary of recommended quantitative parameters for the two-step labeling protocol. Note that optimal conditions may vary depending on the cell type and experimental goals.
Table 1: Reagent Concentrations and Incubation Parameters
| Parameter | Step 1: this compound Labeling | Step 2: Click Chemistry with DBCO-Fluorophore |
| Reagent Concentration | 1-5 mM in amine-free buffer (e.g., PBS, pH 8.0) | 1-10 µM in complete cell culture medium |
| Incubation Time | 15-30 minutes | 30-60 minutes |
| Incubation Temperature | 4°C (on ice) to minimize internalization | 37°C in a CO2 incubator |
| Quenching Reagent | 10-100 mM Tris or Glycine in PBS | Not applicable |
| Quenching Time | 10-15 minutes | Not applicable |
Table 2: Cell Viability and Labeling Efficiency Considerations
| Parameter | Expected Outcome | Troubleshooting |
| Cell Viability | >95% viability is expected after the two-step labeling process. | High cell death may indicate that the NHS ester concentration is too high or the incubation time is too long. Reduce concentration or incubation time. Ensure the use of high-quality, anhydrous DMSO for stock solutions. |
| Labeling Efficiency | High signal-to-noise ratio with minimal background fluorescence. | Low signal may be due to inefficient NHS ester labeling. Ensure the pH of the labeling buffer is between 7.2 and 8.5.[6] Low signal could also result from a low concentration of the DBCO-fluorophore. |
| Non-specific Binding | Minimal fluorescence in control cells not treated with this compound. | High background may be due to non-specific binding of the DBCO-fluorophore. Ensure thorough washing after the click chemistry step. |
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live cells of interest (adherent or suspension)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline - PBS, pH 8.0)
-
Quenching Buffer (e.g., 100 mM Glycine or Tris in PBS)
-
DBCO-conjugated fluorescent probe
-
Complete cell culture medium
-
Fluorescence microscope
Protocol 1: Two-Step Labeling of Live Cells
This protocol describes the general procedure for labeling cell surface proteins on live cells.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from moisture.
-
DBCO-Fluorophore Stock Solution: Prepare a 1-10 mM stock solution of the DBCO-conjugated fluorescent probe in DMSO. Store at -20°C, protected from light.
-
Quenching Buffer: Prepare a 1 M stock solution of Tris or Glycine in PBS, pH 8.0.
2. Cell Preparation:
-
For Adherent Cells: Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
For Suspension Cells: Harvest cells and wash twice with ice-cold, amine-free PBS (pH 8.0) by centrifugation. Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of 1-10 x 10^6 cells/mL.
3. Step 1: this compound Labeling:
-
Dilute the this compound stock solution to a final concentration of 1-5 mM in ice-cold, amine-free PBS (pH 8.0).
-
For adherent cells, aspirate the culture medium and add the labeling solution to cover the cells.
-
For suspension cells, add the labeling solution to the cell suspension.
-
Incubate for 15-30 minutes on ice or at 4°C to minimize internalization.[2]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-100 mM.[7][8]
-
Incubate for 10-15 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
4. Step 2: Click Chemistry Reaction:
-
Dilute the DBCO-fluorophore stock solution to a final concentration of 1-10 µM in pre-warmed complete cell culture medium.
-
Add the DBCO-fluorophore solution to the azide-labeled cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash the cells three times with pre-warmed complete cell culture medium.
5. Live Cell Imaging:
-
Replace the final wash with fresh, pre-warmed imaging medium.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Pulse-Chase Experiment to Study Protein Trafficking
This protocol can be used to track the internalization and trafficking of a population of cell surface proteins.
-
Pulse Labeling: Label the cell surface proteins with this compound and the DBCO-fluorophore at a specific time point (t=0) by following the two-step labeling protocol described above.
-
Chase Period: After labeling, wash the cells thoroughly to remove any unbound reagents and return them to a 37°C incubator in complete culture medium.
-
Time-Lapse Imaging: Acquire images of the cells at various time points during the chase period to track the movement and localization of the fluorescently labeled proteins.
Mandatory Visualization
Caption: Workflow for two-step live cell imaging.
Caption: Pulse-chase experiment for protein tracking.
Caption: Insulin receptor signaling pathway.
References
- 1. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Creating Antibody-Drug Conjugates (ADCs) with Azido-PEG12-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the creation of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Azido-PEG12-NHS ester. This linker facilitates a two-step conjugation strategy, enabling precise attachment of a cytotoxic payload to a monoclonal antibody (mAb).
Introduction
This compound is a non-cleavable linker featuring two reactive moieties: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a 12-unit polyethylene glycol (PEG) chain.[1] The NHS ester reacts with primary amines, such as the side chains of lysine residues on the surface of an antibody, to form stable amide bonds.[] The terminal azide group allows for the subsequent attachment of a payload modified with a complementary reactive group, most commonly a dibenzocyclooctyne (DBCO) group, via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, also known as "click chemistry".[3][4]
The inclusion of a PEG12 spacer offers several advantages in ADC development. The hydrophilic nature of the PEG chain can improve the solubility of the ADC, particularly when working with hydrophobic payloads, and can help to mitigate aggregation.[5] Furthermore, the PEG linker can influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[6]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 740.79 g/mol | [7] |
| Chemical Formula | C31H56N4O16 | [7] |
| Purity | >95% | [1] |
| Storage | -20°C, desiccated | [1] |
| Solubility | DMSO, DMF, DCM | [7] |
Comparative Performance of a PEG12 Linker in ADCs
The following data, adapted from a study by Pasut et al. (2021), compares the stability and pharmacokinetic properties of an ADC featuring a pendant PEG12 linker to ADCs with a linear PEG24 linker and a non-PEG linker. While not the exact this compound, this data provides valuable insights into the expected performance of a PEG12 linker.[6]
Table 1: Conjugate Stability - Aggregation Analysis [6]
| Linker Type | Drug-to-Antibody Ratio (DAR) | % Soluble Aggregates (Day 0) | % Soluble Aggregates (Day 28 at 40°C) |
| Pendant PEG12 | ~8 | < 1% | ~5% |
| Linear PEG24 | ~8 | < 1% | ~15% |
| Non-PEG | ~3.5 | < 1% | ~8% |
Table 2: In Vivo Performance - Pharmacokinetics in Mice [6]
| Linker Type | Drug-to-Antibody Ratio (DAR) | Area Under the Curve (AUC) (day·μg/mL) | Clearance (mL/day/kg) |
| Pendant PEG12 | ~8 | 18,000 | 0.83 |
| Linear PEG24 | ~8 | 12,000 | 1.25 |
| Non-PEG | ~3.5 | 15,000 | 1.00 |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the introduction of azide functional groups onto a monoclonal antibody via reaction with the NHS ester moiety of the linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like sodium azide, exchange the buffer to PBS, pH 7.4 using a desalting column.[8]
-
Adjust the antibody concentration to 2-10 mg/mL in PBS, pH 7.4.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM. Do not store the stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted this compound and byproducts by buffer exchange into PBS, pH 7.4 using a desalting column according to the manufacturer's instructions.
-
The resulting azide-modified antibody (mAb-N3) is ready for conjugation to a DBCO-functionalized payload.
-
Protocol 2: ADC Synthesis via Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of the azide-modified antibody (mAb-N3) with a DBCO-functionalized cytotoxic payload.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) from Protocol 1
-
DBCO-functionalized cytotoxic payload (e.g., DBCO-MMAE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Payload Preparation:
-
Dissolve the DBCO-functionalized payload in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with the DBCO-functionalized payload at a molar ratio of 1:3 to 1:5 (antibody:payload).[9]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[9] The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Purify the resulting ADC using SEC or HIC to remove the excess payload and any unconjugated antibody.[10]
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.[5]
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.[11]
2. Aggregation and Purity Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to quantify high molecular weight species (aggregates) and fragments.[10]
-
Column: An SEC column (e.g., TSKgel G3000SWXL) is used.
-
Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
3. Confirmation by Mass Spectrometry (MS)
Intact mass analysis of the ADC can confirm the conjugation and provide information on the distribution of drug-loaded species.
Visualizations
Experimental Workflow
Logical Relationship of the Two-Step Conjugation
Example Signaling Pathway: HER2
For an ADC targeting the HER2 receptor (e.g., using an antibody like Trastuzumab), the mechanism of action involves binding to HER2 on the cancer cell surface, followed by internalization and release of the cytotoxic payload. The binding itself can also disrupt downstream signaling pathways like the PI3K-AKT and RAS-MAPK pathways.[12]
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Application Note: Utilizing Azido-PEG12-NHS Ester for Protein Pull-Down Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the molecular basis of diseases. Pull-down assays are a cornerstone technique for identifying and validating PPIs. This application note details a robust methodology employing Azido-PEG12-NHS ester, a versatile heterobifunctional crosslinker, to develop a sensitive and specific protein pull-down assay.
This compound facilitates a two-step approach for capturing protein interaction partners. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines (e.g., lysine residues) on a "bait" protein.[1][2][3][4] The terminal azide group then allows for the covalent attachment of this bait protein to a solid support functionalized with an alkyne group via a highly specific and bio-orthogonal "click chemistry" reaction.[5][6][7] This method offers significant advantages over traditional affinity tags, including a stable, covalent linkage and reduced non-specific binding, thereby enhancing the reliability of pull-down results. The long, hydrophilic polyethylene glycol (PEG) spacer minimizes steric hindrance and improves the solubility of the labeled protein.[7][8]
This document provides detailed protocols for labeling a bait protein with this compound, performing the pull-down assay using click chemistry, and analyzing the results. The epidermal growth factor receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a key area of cancer research, is used as an illustrative example of a biological system where this technique can be applied to dissect complex protein interaction networks.[4][9][10]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| This compound | Various | e.g., BroadPharm, Conju-Probe |
| Purified "Bait" Protein (e.g., Recombinant EGFR) | Commercial or in-house | N/A |
| Alkyne-functionalized Agarose or Magnetic Beads | Various | e.g., Click Chemistry Tools |
| Cell Lysate containing "Prey" Proteins | Prepared from relevant cell line | N/A |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Various |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.3) | In-house preparation | N/A |
| Lysis Buffer (e.g., RIPA buffer) | Cell Signaling Technology | 9806S |
| Protease and Phosphatase Inhibitor Cocktails | Roche | 11836170001, 4906845001 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A7631 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 20491 |
| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Sigma-Aldrich | 678937 |
| Elution Buffer (e.g., SDS-PAGE sample buffer) | Bio-Rad | 1610747 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
Experimental Protocols
Part 1: Labeling of "Bait" Protein with this compound
This protocol describes the covalent attachment of the this compound to the bait protein.
-
Prepare Bait Protein Solution:
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
-
-
Labeling Reaction:
-
Add a 10-20 molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.[1]
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS, pH 7.4.
-
-
Verification of Labeling (Optional):
-
The incorporation of the azide group can be confirmed by reacting a small aliquot of the labeled protein with an alkyne-functionalized fluorescent dye via a click reaction, followed by SDS-PAGE and fluorescence imaging.
-
Part 2: Click Chemistry-Based Protein Pull-Down Assay
This protocol outlines the immobilization of the azide-labeled bait protein onto alkyne-functionalized beads and the subsequent pull-down of interacting prey proteins.
Workflow Diagram:
Caption: Workflow for the this compound-based pull-down assay.
-
Preparation of Alkyne-Functionalized Beads:
-
Resuspend the alkyne-functionalized agarose or magnetic beads in PBS.
-
Wash the beads three times with PBS to remove any storage buffer.
-
-
Immobilization of Azide-Labeled Bait Protein:
-
Add the azide-labeled bait protein to the washed alkyne-functionalized beads.
-
Prepare the click chemistry reaction mix. For a 100 µL reaction, a typical composition is:
-
50 µL of azide-labeled bait protein and alkyne-beads suspension.
-
1 µL of 50 mM CuSO4.
-
2.5 µL of 50 mM TCEP or 5 µL of 50 mM sodium ascorbate (freshly prepared).
-
1 µL of 5 mM TBTA in DMSO/t-butanol (1:4).
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads three times with PBS to remove unreacted bait protein and click chemistry reagents.
-
-
Blocking of Non-Specific Binding Sites:
-
Incubate the beads with a blocking buffer (e.g., PBS containing 1% BSA) for 30 minutes at 4°C.
-
-
Incubation with Cell Lysate:
-
Prepare a cell lysate from the desired cell line using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate the immobilized bait protein beads with 0.5-1 mg of the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with 1 mL of lysis buffer to remove non-specifically bound proteins. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the beads from the eluate by centrifugation or using a magnetic stand. The supernatant contains the pulled-down proteins.
-
Part 3: Analysis of Pulled-Down Proteins
The eluted proteins can be analyzed by various methods to identify the interacting partners.
-
SDS-PAGE and Staining:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie Brilliant Blue or silver staining. This allows for a preliminary assessment of the pulled-down proteins.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to a suspected interacting protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. This method is used to confirm expected interactions.
-
-
Mass Spectrometry:
-
For unbiased identification of novel interaction partners, the eluted proteins can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The protein bands can be excised from a Coomassie-stained gel and subjected to in-gel tryptic digestion, followed by LC-MS/MS analysis of the resulting peptides.
-
Application Example: Investigating the EGFR Signaling Pathway
The EGFR signaling pathway is a complex network of protein interactions that regulates cell growth, survival, and differentiation.[9][10] Dysregulation of this pathway is a hallmark of many cancers. A pull-down assay using this compound can be employed to identify proteins that interact with EGFR upon ligand stimulation.
Signaling Pathway Diagram:
Caption: A simplified diagram of the EGFR signaling cascade.
In this example, full-length recombinant EGFR would be used as the "bait" protein. It would be labeled with this compound and immobilized on alkyne-functionalized beads. Cell lysates from serum-starved and EGF-stimulated cells would be incubated with the EGFR-coated beads. The pulled-down proteins would then be identified by mass spectrometry to reveal interaction partners that are recruited to EGFR upon activation.
Data Presentation
Quantitative data from the pull-down assay, particularly from mass spectrometry analysis, should be presented in a clear and organized manner.
Table 1: Hypothetical Mass Spectrometry Results for EGFR Pull-Down
| Protein ID (UniProt) | Gene Name | Peptide Count (Control) | Peptide Count (EGF-Stimulated) | Fold Change |
| P00533 | EGFR | 52 | 55 | 1.06 |
| P62993 | GRB2 | 2 | 25 | 12.5 |
| P21802 | SHC1 | 1 | 18 | 18.0 |
| Q07890 | SOS1 | 0 | 12 | - |
| P01116 | HRAS | 0 | 8 | - |
| Q13224 | GAB1 | 0 | 15 | - |
This table allows for easy comparison of the relative abundance of proteins pulled down under different experimental conditions, highlighting potential interaction partners that are dependent on EGFR activation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of labeled bait protein | Inefficient labeling reaction. | Optimize the molar ratio of this compound to protein. Ensure the pH of the reaction buffer is between 7.2 and 8.5. Use fresh, high-quality DMF or DMSO. |
| High non-specific binding | Insufficient blocking or washing. | Increase the number and stringency of wash steps. Increase the concentration of BSA or use a different blocking agent (e.g., casein). |
| No prey proteins detected | Interaction is weak or transient. The prey protein is of low abundance. | Increase the amount of cell lysate used. Optimize the incubation time and temperature. Cross-link proteins in vivo before lysis. |
| Bait protein not immobilized on beads | Inefficient click chemistry reaction. | Ensure all click chemistry reagents are fresh and properly prepared. Degas solutions to remove oxygen, which can inhibit the reaction. Optimize the concentration of copper and reducing agent. |
Conclusion
The use of this compound provides a powerful and versatile platform for the development of protein pull-down assays. The combination of efficient NHS ester chemistry for protein labeling and the high specificity of the bio-orthogonal click chemistry for immobilization results in a robust method for capturing protein-protein interactions. This approach minimizes non-specific binding and offers a reliable alternative to traditional affinity-based pull-down assays, making it an invaluable tool for researchers in basic science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Amine-Reactive Labeling of Oligonucleotides with Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides is a fundamental technique in biotechnology and drug development, enabling a wide range of applications from molecular diagnostics to therapeutic agents like antisense oligonucleotides and siRNAs.[1][2] This document provides detailed application notes and protocols for the labeling of amine-modified oligonucleotides with Azido-PEG12-NHS ester.
This compound is a bifunctional linker that contains an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a 12-unit polyethylene glycol (PEG) spacer.[3] The NHS ester reacts efficiently and specifically with primary aliphatic amines, such as those introduced at the terminus or within a synthetic oligonucleotide, to form a stable amide bond.[4][5] This reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.3-8.5).[6] The terminal azide group remains available for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of reporter molecules, affinity tags, or other functional moieties.[7][8]
The inclusion of a PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting oligonucleotide conjugate, which is particularly advantageous for therapeutic applications.[1] These application notes provide the necessary data and protocols to successfully perform this two-stage modification process.
Data Presentation
Successful labeling and purification of oligonucleotides require careful consideration of reaction parameters and purification methods. The following tables summarize key quantitative data for the labeling of amine-modified oligonucleotides with NHS esters and subsequent purification.
Table 1: Key Parameters for NHS Ester Labeling Reaction
| Parameter | Recommended Value | Notes |
| pH of Reaction Buffer | 8.3 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Lower pH reduces amine nucleophilicity; higher pH increases the rate of ester hydrolysis.[6][9] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Amine-free buffers are essential to prevent competition with the oligonucleotide for the NHS ester.[10] |
| Molar Excess of this compound | 5- to 20-fold | A molar excess is required to drive the reaction to completion, compensating for competing hydrolysis of the NHS ester.[7] |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency.[7] |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a sufficient reaction rate. |
| Reaction Time | 1 - 4 hours | Incubation time can be optimized based on the specific oligonucleotide and desired labeling efficiency. |
Table 2: Hydrolysis Rate of NHS Esters in Aqueous Buffers
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | [11][12] |
| 8.5 | Room Temp. | ~180 minutes | [13] |
| 8.6 | 4°C | 10 minutes | [11][12] |
| 9.0 | Room Temp. | ~125 minutes | [13] |
Table 3: Comparison of Post-Labeling Purification Methods
| Purification Method | Purity Achieved | Advantages | Disadvantages |
| Desalting (e.g., Gel Filtration) | Moderate | Removes small molecules like salts and hydrolyzed NHS ester.[4] | Does not remove unlabeled oligonucleotides or truncated sequences. |
| Ethanol Precipitation | Moderate | Concentrates the oligonucleotide and removes some unreacted label.[9] | Less effective at removing unlabeled oligonucleotides compared to HPLC. |
| Reverse-Phase HPLC (RP-HPLC) | >85% | High resolution, effectively separates labeled from unlabeled oligos, and removes free label.[3] | Requires specialized equipment; resolution can decrease for very long oligonucleotides.[14] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Excellent size resolution, ideal for ensuring the final product is full-length.[5] | Lower yields due to complex extraction from the gel.[5] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide with this compound
This protocol details the steps for conjugating this compound to an oligonucleotide containing a primary amine.
Materials and Reagents:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5), freshly prepared
-
Nuclease-free water
-
Desalting column or ethanol precipitation reagents
-
RP-HPLC system (for purification)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.5 mM. For a 0.2 µmole synthesis scale, a starting volume of 400 µL is typical.[4]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of ~14 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[7][11]
-
Perform the Labeling Reaction: a. Calculate the required volume of the this compound solution to achieve a 10-fold molar excess relative to the oligonucleotide. b. Add the calculated volume of the NHS ester solution to the oligonucleotide solution. c. Gently vortex the mixture and incubate for 2 hours at room temperature, protected from light.[4]
-
Purification of the Azide-Labeled Oligonucleotide: It is crucial to remove the unreacted this compound and the NHS byproduct. RP-HPLC is the recommended method for achieving high purity. a. RP-HPLC Purification: i. Use a C18 column and a mobile phase system consisting of a buffer like 0.1 M triethylammonium acetate (TEAA) and an organic solvent like acetonitrile.[2] ii. Run a linear gradient of acetonitrile (e.g., 5-95% over 30 minutes) to elute the components.[2] iii. Monitor the elution profile at 260 nm (for the oligonucleotide) and, if possible, at a wavelength corresponding to any other label. The azide-labeled oligonucleotide will typically elute later than the unlabeled oligonucleotide due to the hydrophobicity of the PEG linker.[2] iv. Collect the fractions corresponding to the desired product peak. v. Lyophilize the collected fractions to remove the volatile buffer and solvent. b. Alternative Desalting Purification: i. Equilibrate a desalting column according to the manufacturer's protocol. ii. Load the reaction mixture onto the column. iii. Elute the labeled oligonucleotide with nuclease-free water. The purified oligonucleotide will be in the first fractions.[4]
-
Quantification and Storage: a. Resuspend the dried, purified azide-labeled oligonucleotide in nuclease-free water or a suitable buffer. b. Determine the concentration by measuring the absorbance at 260 nm (A260). c. Confirm the successful conjugation using mass spectrometry, which will show an increase in molecular weight corresponding to the mass of the Azido-PEG12 moiety. d. Store the azide-labeled oligonucleotide at -20°C.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of Azide-Labeled Oligonucleotide
This protocol describes the subsequent reaction of the azide-labeled oligonucleotide with an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule).
Materials and Reagents:
-
Purified azide-labeled oligonucleotide
-
Alkyne-modified molecule of interest
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)
-
Ascorbic acid stock solution (5 mM in water), freshly prepared
-
Triethylammonium acetate buffer (2 M, pH 7.0)
-
DMSO
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents. The final concentration of the oligonucleotide is typically in the range of 20-200 µM.[9]
-
Azide-labeled oligonucleotide dissolved in water.
-
2 M Triethylammonium acetate buffer to a final concentration of 0.2 M.
-
DMSO to a final concentration of 50% (v/v).
-
Alkyne-modified molecule (use 1.5x molar excess over the oligonucleotide).
-
-
Vortex the mixture to ensure homogeneity.
-
Add Reducing Agent: Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.[9]
-
Degas the Solution: Bubble an inert gas (argon or nitrogen) through the solution for 30-60 seconds to remove dissolved oxygen, which can interfere with the copper(I) catalyst.[12]
-
Add Copper Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[12]
-
Incubate: Flush the headspace of the tube with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature overnight.[12]
-
Purification: Purify the final oligonucleotide conjugate using RP-HPLC or ethanol precipitation as described in Protocol 1 to remove the catalyst, excess alkyne, and other reagents.[9]
-
Analysis: Confirm the final product by mass spectrometry and quantify using UV-Vis spectroscopy.
Visualizations
Caption: Chemical reaction scheme for labeling an amine-modified oligonucleotide.
Caption: Experimental workflow for oligonucleotide labeling and conjugation.
Caption: Logical relationship of components in the final bioconjugate.
References
- 1. agilent.com [agilent.com]
- 2. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. idtdna.com [idtdna.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. labcluster.com [labcluster.com]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with Azido-PEG12-NHS ester.
Technical Support Center: Azido-PEG12-NHS Ester Conjugation
Welcome to the technical support center for this compound bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and answers to frequently asked questions (FAQs) to overcome common challenges, specifically low conjugation efficiency, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my this compound conjugation reaction?
The optimal pH for reacting NHS esters with primary amines (like those on lysine residues of a protein) is between 7.2 and 8.5.[1][2][3] A pH of 8.3 is often recommended as an ideal starting point.[4][5] This pH range provides the best balance between maintaining the nucleophilic state of the primary amines and minimizing the hydrolysis of the NHS ester.[6][5]
-
Below pH 7.2: The primary amines are increasingly protonated (-NH3+), which makes them poor nucleophiles and slows down the reaction.[2][6][5]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, where the ester reacts with water instead of your molecule. This competing reaction reduces the amount of active reagent available for conjugation, leading to lower efficiency.[5]
Q2: Which buffers should I use, and which should I avoid?
It is critical to use a buffer that does not contain primary amines.[7][8][9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate/carbonate buffers are all compatible choices.[7][1][2][4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible.[1][4][8] These buffer components will compete with your target molecule for reaction with the this compound, significantly lowering your conjugation yield.[7][4][10] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before starting the conjugation.[8][11]
Q3: My conjugation efficiency is still low. Could my this compound reagent have gone bad?
Yes, this is a common issue. Azido-PEG12-NHS esters are highly sensitive to moisture.[1][8][11] The NHS ester group can hydrolyze when exposed to water, rendering the reagent inactive.[6][11]
Storage and Handling Best Practices:
-
Long-Term Storage: Store the solid reagent at -20°C in a tightly sealed container with a desiccant.[8][11][12]
-
Equilibration: Before opening the vial, always allow it to equilibrate to room temperature.[8][11][13] This crucial step prevents atmospheric moisture from condensing onto the cold powder, which would cause hydrolysis.[11][13]
-
Stock Solutions: Do not prepare aqueous stock solutions for storage.[6][8] The NHS ester will readily hydrolyze.[8][12] Prepare solutions in a high-quality, anhydrous (water-free) organic solvent like DMSO or DMF immediately before use.[1][6][14][15] Discard any unused reconstituted reagent.[8][11][12]
Q4: What is the recommended molar ratio of this compound to my protein/molecule?
There is no single optimal ratio, as it depends on the number of available primary amines on your target molecule and the desired degree of labeling.[4]
-
Starting Point: A 10- to 50-fold molar excess of the NHS ester to the protein is a common starting point.[15] For antibodies, a 20-fold molar excess is often used.[8][12]
-
Optimization: It is highly recommended to perform a titration series, testing several ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your specific system.[4][16] Dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of conjugation as concentrated solutions.[7][8]
Q5: How can I confirm that my conjugation was successful?
Several analytical techniques can be used to verify a successful conjugation:
-
SDS-PAGE: A successful conjugation of the PEG linker to a protein will result in a visible shift in molecular weight. The PEGylated protein will migrate slower on the gel compared to the unmodified protein.[1]
-
UV-Vis Spectrophotometry: If the molecule being conjugated has a distinct absorbance peak, the degree of labeling (DOL) can be calculated.[1]
-
HPLC and Mass Spectrometry: Techniques like Reversed-Phase HPLC (RP-HPLC) and mass spectrometry provide more detailed characterization and can confirm the mass increase corresponding to the addition of the Azido-PEG12 linker.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low conjugation efficiency.
Problem: Low or No Conjugate Detected
Data Summary Tables
Table 1: Recommended Reaction Conditions for Azido-PEG-NHS Ester Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations | Citations |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal. | [4][5][17] |
| Buffer Type | PBS, HEPES, Borate | Must be free of primary amines (e.g., Tris, glycine) that compete with the reaction. | [7][2][4] |
| Molar Excess | 10x to 50x | Highly dependent on the target molecule; requires empirical optimization. | [4][8] |
| Protein Conc. | 2 - 10 mg/mL | Higher concentrations favor the desired conjugation reaction over hydrolysis. | [2][4][9] |
| Temperature | Room Temp or 4°C | Lower temperatures reduce the rate of hydrolysis but may require longer reaction times. | [7][2] |
| Reaction Time | 30 min - 4 hours | Dependent on temperature and reactants. Can be extended (e.g., overnight at 4°C). | [7][4][8] |
| Solvent Conc. | < 10% (DMSO/DMF) | High concentrations of organic solvents can denature proteins. | [4][8] |
Table 2: NHS Ester Hydrolysis Rate
| pH | Temperature | Half-life of NHS Ester | Implication | Citations |
| 7.0 | 0°C | 4 - 5 hours | Reaction is slower, but the reagent is more stable. | [7][18] |
| 8.6 | 4°C | 10 minutes | Reaction is faster, but hydrolysis rapidly consumes the reagent, demanding efficiency. | [7][18][19] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4-8.0).[4][15] If the protein is in a buffer containing amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[8][11]
-
Reagent Preparation: Allow the vial of this compound to warm completely to room temperature before opening.[8][11] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[8][12][15]
-
Conjugation Reaction: Add a calculated molar excess (e.g., a 20-fold molar excess) of the dissolved this compound to the protein solution while gently stirring.[8][12] Ensure the final concentration of organic solvent (DMSO/DMF) remains below 10% to avoid protein denaturation.[4][8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[6][8]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9][15] This step consumes any unreacted NHS ester. Incubate for 15-30 minutes.[10][15]
-
Purification: Remove excess, unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][8][15]
Protocol 2: Analysis of Conjugation by SDS-PAGE
-
Sample Preparation: Mix a small aliquot of your purified conjugate, the un-conjugated starting protein, and a molecular weight marker with SDS-PAGE loading buffer.
-
Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Compare the lane containing the conjugated protein to the lane with the unconjugated protein. A successful conjugation will show a band with a higher molecular weight (a "smear" or broader band is common for PEGylated proteins) compared to the sharp band of the starting protein.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.tocris.com [resources.tocris.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation Reactions
Welcome to the Technical Support Center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges with protein aggregation during PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly affect protein stability.[1][2] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1][3]
-
Poor Reagent Quality: The presence of impurities, such as diol in monofunctional PEG reagents, can cause unintended cross-linking.[2]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the modification process can exacerbate this instability.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[4]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[4]
-
Turbidity Measurement: A simple method to assess the extent of precipitation by measuring the absorbance of the solution at a wavelength where light scattering can be detected (e.g., 350-600 nm).[5]
Q3: How does the choice of PEG reagent affect aggregation?
The properties of the PEG reagent are critical:
-
Functionality: Homobifunctional PEGs (with two identical reactive groups) can lead to intermolecular cross-linking and aggregation.[6] Using a monofunctional PEG, which has only one reactive group, can prevent this.[1]
-
Chain Length: The length of the PEG chain can influence interactions with the protein surface. While longer chains can offer better protection from proteolysis, they can also sometimes induce conformational changes that may lead to aggregation.[1]
-
Purity: Impurities in the PEG reagent, such as the presence of bifunctional species in a preparation that is intended to be monofunctional, can lead to unintended cross-linking.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition of PEG Reagent
Possible Cause: The initial reaction conditions are causing rapid protein aggregation. This could be due to a high protein concentration or suboptimal buffer conditions (pH, ionic strength).[1]
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).[3]
-
Optimize Buffer Conditions: Screen a range of pH values and buffer compositions to identify conditions where the protein exhibits maximum stability.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over an extended period to avoid high local concentrations.[5]
Issue 2: Gradual Increase in Turbidity During the Reaction
Possible Cause: The reaction conditions are slowly inducing protein unfolding and subsequent aggregation over time.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down both the PEGylation reaction and aggregation pathways.[1][5]
-
Incorporate Stabilizing Excipients: Add stabilizing agents to the reaction buffer. Common excipients include sugars (sucrose, trehalose), polyols (sorbitol, glycerol), and amino acids (arginine, glycine).[1][5]
Issue 3: High Molecular Weight Aggregates Observed by SEC
Possible Cause: Intermolecular cross-linking is the most likely cause, especially if a bifunctional PEG linker is being used.[1]
Troubleshooting Steps:
-
Verify PEG Reagent Purity: Ensure the monofunctional PEG reagent is not contaminated with bifunctional species.[1]
-
Optimize PEG:Protein Molar Ratio: Reduce the molar excess of the PEG reagent to decrease the probability of multiple PEG molecules reacting with a single protein.[1]
-
Switch to a Monofunctional PEG: If not already in use, switching to a monofunctional PEG reagent will eliminate the possibility of cross-linking.[1]
-
Consider Site-Specific PEGylation: If possible, target a single reactive site on the protein (e.g., a free cysteine) to produce a more homogeneous product with a lower risk of aggregation.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how varying reaction parameters can influence protein aggregation. The optimal conditions will be protein-specific.
Table 1: Effect of Reaction Conditions on Protein Aggregation (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 0.5 mg/mL | 1 mg/mL | 2 mg/mL | 5 mg/mL |
| % Aggregation | < 1% | 2% | 8% | 25% |
| PEG:Protein Ratio | 1:1 | 5:1 | 10:1 | 20:1 |
| % Aggregation | 1% | 3% | 7% | 15% |
| pH | 6.0 | 7.0 | 7.4 | 8.0 |
| % Aggregation | 12% | 5% | 3% | 9% |
| Temperature | 4°C | Room Temp (22°C) | 37°C | - |
| % Aggregation | 2% | 6% | 18% | - |
Table 2: Effect of Stabilizing Excipients on Protein Aggregation (Illustrative Data)
| Excipient | Concentration | % Aggregation Reduction (Compared to Control) |
| Sucrose | 5% (w/v) | 40% |
| Trehalose | 5% (w/v) | 45% |
| Arginine | 50 mM | 60% |
| Glycine | 100 mM | 55% |
| Polysorbate 20 | 0.02% (v/v) | 70% |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Reaction Conditions
Objective: To systematically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in reaction buffer)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C)
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes, varying one parameter at a time.
-
Vary Parameters:
-
Set up Reactions: For each condition, mix the protein solution, buffer, and activated PEG solution to the final desired concentrations in a total volume of 50-100 µL.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[4]
-
Analysis: Assess the level of aggregation in each reaction using methods such as visual inspection, turbidity measurement, SDS-PAGE, or SEC.[5]
Protocol 2: Evaluating the Effect of Stabilizing Excipients
Objective: To identify an effective stabilizing excipient to prevent aggregation during the PEGylation reaction.
Materials:
-
Optimal reaction conditions identified from Protocol 1.
-
Stock solutions of various excipients (e.g., Sucrose, Trehalose, Arginine, Glycine, Polysorbate 20).
Procedure:
-
Set up Reactions: Prepare a series of PEGylation reactions using the optimal conditions determined in Protocol 1.
-
Add Excipients: To each reaction, add a different stabilizing excipient at a concentration within the recommended range (see Table 2). Include a control reaction with no added excipient. It is advisable to test a range of concentrations for each excipient.[1]
-
Incubation and Analysis: Incubate the reactions and analyze for aggregation as described in Protocol 1.
-
Compare and Select: Compare the level of aggregation in the presence of different excipients to the control and select the most effective stabilizer.
Visualizations
Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.
Caption: A typical experimental workflow for optimizing PEGylation conditions to minimize aggregation.
References
Technical Support Center: Optimizing Azido-PEG12-NHS Ester Conjugation
Welcome to the technical support center for optimizing the conjugation of Azido-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to maximize conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for the reaction between an this compound and a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) is a critical factor in achieving high conjugation efficiency. A pH range of 7.2 to 8.5 is generally recommended.[1][2][3] For many applications, a more specific pH range of 8.3 to 8.5 is often cited as optimal to maximize the reaction rate.[4][5][6]
Q2: Why is the pH so critical for the conjugation reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The reactive species for the conjugation is the deprotonated primary amine (-NH₂), which acts as a nucleophile. As the pH increases, the concentration of the deprotonated, reactive amine increases, which favors the conjugation reaction. At a pH below 7, the amine group is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and significantly slowing down the reaction.[3][7]
-
NHS Ester Hydrolysis: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, where the ester is cleaved by water, making it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][7][8]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.
Q3: Which buffers are recommended for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:
Q4: Which buffers should be avoided?
Buffers containing primary amines must be avoided as they will quench the reaction.[1] Common examples include:
Troubleshooting Guide
Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[1][4][5][6] |
| Hydrolyzed this compound | NHS esters are moisture-sensitive.[1][10] Ensure the reagent is warmed to room temperature before opening to prevent condensation. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use and do not prepare stock solutions for storage.[4][5][10] |
| Incorrect Buffer Used | Ensure you are using an amine-free buffer such as PBS, Sodium Bicarbonate, Borate, or HEPES.[1][3][8] Avoid buffers like Tris or glycine.[1][9] |
| Low Reactant Concentration | The rate of the desired conjugation reaction is concentration-dependent, while the competing hydrolysis reaction is not. If possible, increase the concentration of your target molecule (e.g., >2 mg/mL for proteins).[1] |
| Target Molecule Lacks Accessible Amines | The primary amines on your target molecule may be sterically hindered. Consider performing a buffer exchange to remove any interfering substances. |
Inconsistent Results
| Potential Cause | Recommended Solution |
| pH Drift During Reaction | The hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time, especially in large-scale reactions. Use a more concentrated buffer or monitor and adjust the pH during the reaction.[4][5][9] |
| Inaccurate Reagent Quantitation | Ensure accurate calculation of the molar excess of the this compound. A 10-20 fold molar excess is a common starting point for protein labeling.[11] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Prepare Protein: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[2]
-
Prepare this compound: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF at a high concentration.[2][4][5]
-
Reaction: Add the desired molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 1 hour or at 4°C for 2-4 hours.[2][11]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.[2]
-
Purification: Purify the conjugate to remove excess, unreacted this compound and byproducts using a suitable method such as size exclusion chromatography (e.g., a desalting column).[2][4][6]
Data Presentation
Effect of pH on NHS Ester Stability
The stability of an NHS ester is highly dependent on the pH of the aqueous solution. The half-life (t½), the time it takes for half of the reactive ester to be hydrolyzed, decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[8] |
| 8.0 | Room Temp | 210 minutes[12] |
| 8.5 | Room Temp | 180 minutes[12] |
| 8.6 | 4 | 10 minutes[8] |
| 9.0 | Room Temp | 125 minutes[12] |
This data highlights the critical importance of performing the conjugation reaction promptly after adding the NHS ester to the aqueous buffer, especially at higher pH values.
Visualizations
This compound Conjugation Workflow
Caption: A typical workflow for conjugating this compound to a protein.
Chemical Reaction of NHS Ester with a Primary Amine
Caption: The reaction of an NHS ester with a primary amine to form a stable amide bond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Avoiding hydrolysis of Azido-PEG12-NHS ester in aqueous buffers.
Welcome to the technical support center for Azido-PEG12-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding hydrolysis and troubleshooting common issues during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary challenge when using this compound in aqueous buffers?
The main challenge is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. In an aqueous environment, the NHS ester can react with water, which cleaves the ester and renders it inactive and unable to conjugate with the desired primary amine on your target molecule.[1][2] This competing reaction reduces conjugation efficiency and leads to lower yields of the final product.[1][2]
Q2: What are the most critical factors influencing the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases with a rise in pH.[1][3] While a slightly alkaline pH is necessary for the desired conjugation reaction, a higher pH will accelerate hydrolysis.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[1][3]
-
Time: The longer the this compound is exposed to an aqueous buffer, the greater the extent of hydrolysis.[1]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester and must be avoided.[1][4]
Q3: What is the optimal pH to balance the desired reaction with an amine (aminolysis) and the competing hydrolysis?
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the target amine and minimizing the hydrolysis of the ester. The recommended pH range is typically between 7.2 and 8.5.[1][5][6][7] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[8][9][10][11] At a lower pH, the primary amine on the target molecule is protonated and less reactive, while at a higher pH, the rate of hydrolysis becomes a significant issue.[1][5][7]
Q4: Which buffers are recommended for NHS ester conjugation reactions?
It is critical to use buffers that are free of primary amines.[4][7] Recommended buffers include:
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-8.5[5]
-
Borate buffer, 50 mM, pH 8.5[5]
-
HEPES buffer, pH 7.2-8.5[5]
Q5: How should I prepare and handle the this compound to minimize hydrolysis?
Proper storage and handling are critical.[1]
-
Storage: Store the solid this compound at -20°C in a desiccated environment.[2][12] It is advisable to aliquot the solid ester to avoid repeated opening of the main container.[1]
-
Equilibration: Before opening, always allow the vial to warm to room temperature to prevent moisture condensation.[2][7]
-
Stock Solutions: Prepare stock solutions in a dry, water-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][2] Do not prepare and store aqueous stock solutions.[1][2] Ensure the DMF is of high quality and amine-free (no "fishy" odor).[2][9]
Quantitative Data: NHS Ester Stability
The stability of the NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to be hydrolyzed.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [6][13] |
| 8.6 | 4°C | 10 minutes | [2][6][13] |
Note: This data is for a typical NHS ester and should be used as a guideline for this compound.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general procedure. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[1]
-
Desalting column or dialysis equipment for purification[1]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[5][8]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[5] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5][8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[7]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration or dialysis.[5]
Visual Guides
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low conjugation yield.
Reaction Pathway: Aminolysis vs. Hydrolysis
Caption: The competition between aminolysis and hydrolysis of NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. This compound - Creative Biolabs [creative-biolabs.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Purification of Azido-PEG12-NHS Ester Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Azido-PEG12-NHS ester conjugates from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to purify this compound conjugates?
Purification is a critical step to remove unreacted starting materials and byproducts. A pure conjugate is essential for accurate downstream applications, ensuring the specificity of subsequent "click" chemistry reactions, and preventing interference in biological assays. The primary impurities to remove are excess this compound and its hydrolyzed form, Azido-PEG12-acid.[1]
Q2: What are the most common methods for purifying this compound conjugates?
The choice of purification method depends on the properties of the molecule conjugated to the this compound (e.g., its size, stability, and hydrophobicity). The most prevalent techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is highly effective for separating larger conjugates from smaller, unreacted this compound and its hydrolysis byproducts.[][3][4]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high-resolution separation based on hydrophobicity.[][5] It is suitable for a wide range of conjugate sizes and is often used for both analytical purity assessment and preparative purification.[5]
-
Dialysis: This method is ideal for purifying large biomolecules like proteins (>20 kDa) or long polymers conjugated with the PEG linker. It effectively removes small molecules like unreacted this compound and its byproducts.[1][6]
Q3: What are the primary challenges encountered during the purification of these conjugates?
The main challenge is the susceptibility of the NHS ester to hydrolysis.[1] Exposure to aqueous environments, particularly at neutral to alkaline pH, can cleave the ester, forming the unreactive Azido-PEG12-acid and reducing the yield of the desired conjugate.[7][8] Another challenge can be the separation of the conjugate from unreacted starting materials if they are similar in size or hydrophobicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Possible Cause | Solution |
| Low or No Conjugate Yield | Hydrolysis of NHS ester: The this compound may have degraded due to moisture or prolonged exposure to aqueous buffer before reacting with the target molecule.[7][8][9] | - Prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use.[7][8][9] - Ensure the reaction pH is within the optimal range (typically 7.2-8.5).[9][10] - Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the intended reaction.[8][11] |
| Suboptimal pH: The reaction buffer pH may be too low, leading to the protonation and reduced nucleophilicity of the amine on the target molecule.[9] | - Carefully adjust the pH of the reaction mixture to between 7.2 and 8.5.[9] | |
| Presence of Unreacted this compound in Final Product | Incomplete reaction: The reaction may not have gone to completion. | - Increase the reaction time or the molar excess of the this compound.[6] |
| Ineffective purification: The chosen purification method may not be adequately separating the conjugate from the unreacted PEG linker. | - For dialysis, ensure a sufficient number of buffer changes to maximize the removal of small molecules.[1] - For SEC, select a column with a fractionation range appropriate for the size of your conjugate to ensure proper separation.[1] - For RP-HPLC, optimize the gradient to achieve better resolution between the conjugate and the unreacted linker.[12] | |
| Broad Peaks in HPLC Chromatogram | Non-optimal chromatographic conditions: The mobile phase, gradient, or column temperature may not be suitable. | - Optimize the mobile phase gradient to be shallower around the elution time of your conjugate.[12] - Increase the column temperature to improve peak shape.[12][13] - Ensure the mobile phase is well-mixed and degassed.[12] |
| Presence of multiple PEGylated species: The reaction may have resulted in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached. | - Analyze fractions across the peak by mass spectrometry to investigate the different species present.[12] | |
| Low Recovery of Purified Conjugate | Adsorption to the column: The conjugate may be non-specifically binding to the chromatography resin. | - For RP-HPLC, consider adding a small percentage of an organic solvent like isopropanol to the mobile phase to reduce non-specific binding.[12] |
| Precipitation on the column: The conjugate may not be soluble in the mobile phase. | - Ensure your conjugate is soluble in the chosen mobile phase. You may need to adjust the pH or add a co-solvent.[12] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating this compound conjugates from smaller unreacted components.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugate. The goal is to have the conjugate elute in the earlier fractions, well-separated from the smaller, unreacted this compound which will elute later.[1]
-
System Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: After the conjugation reaction, it is recommended to quench any unreacted NHS ester by adding a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubating for 15-30 minutes.[6]
-
Sample Injection: Inject the quenched reaction mixture onto the equilibrated SEC column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector (if your molecule has a chromophore) or other suitable detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or mass spectrometry to determine their purity.
-
Product Isolation: Pool the pure fractions containing your conjugate. If necessary, concentrate the sample using an appropriate method.
Protocol 2: Purification by Dialysis
This protocol is suitable for purifying large molecules (e.g., proteins > 20 kDa) conjugated with this compound.
-
Dialysis Membrane Preparation: Select a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your conjugate but large enough to allow the unreacted this compound (MW ≈ 755 Da) to pass through freely. A 10 kDa MWCO is often a suitable choice for protein conjugates. Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis container into a large volume of a suitable buffer (e.g., PBS). The volume of the dialysis buffer should be at least 100 times the volume of your sample.
-
Buffer Exchange: Gently stir the dialysis buffer. Change the dialysis buffer every few hours for the first 12 hours, and then once or twice more over the next 24-48 hours to ensure the complete removal of small molecular weight impurities.[1]
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis container. The sample may be more dilute than the starting material.
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for low conjugate yield.
References
- 1. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
How to quench and stop Azido-PEG12-NHS ester reactions effectively.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively quenching and stopping Azido-PEG12-NHS ester reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching an this compound reaction?
Quenching is a critical step to stop the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on your target molecule. This is essential to prevent uncontrolled and non-specific labeling, ensuring that the conjugation is limited to the desired reaction time. Effective quenching deactivates any unreacted this compound.
Q2: What are the most common and effective quenching agents for NHS ester reactions?
The most common quenching agents are small molecules that contain a primary amine. These amines react with the NHS ester in the same way as the target molecule, but since the quencher is added in high concentration, it rapidly consumes all remaining active NHS esters.[1][2] Commonly used quenching agents include:
-
Lysine [1]
Q3: How do I choose the best quenching agent for my experiment?
When selecting a quenching agent, consider the following:
-
Reactivity: Tris, glycine, and ethanolamine are all highly reactive with NHS esters.[2]
-
Downstream Applications: Ensure the quenching agent will not interfere with subsequent experimental steps. For example, if your downstream analysis involves primary amines, it is crucial to remove the quenching agent thoroughly.[2]
-
Ease of Removal: Smaller quenching agents like glycine and ethanolamine can be easier to remove by methods such as dialysis or size-exclusion chromatography.[2]
Q4: What is NHS ester hydrolysis, and how does it affect my reaction?
NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond.[5] This process regenerates the original carboxylic acid and renders the PEG linker incapable of reacting with amines.[5] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5][6][7] This reduces the concentration of the active NHS ester available for conjugation, potentially lowering the yield of your desired product.[5]
Q5: Will the azide group on the this compound be affected during the NHS ester reaction or quenching?
The azide group is generally stable under the conditions used for NHS ester conjugation and quenching.[8][9] However, it is important to avoid common thiol-based reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), as these can reduce the azide group to an amine, leading to undesired side reactions and loss of function for subsequent "click chemistry" reactions.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield After Quenching | Premature Quenching: The quenching agent was added before the conjugation reaction was complete. | Optimize the reaction time by performing a time-course experiment to determine the ideal incubation period before adding the quenching agent.[2] |
| Hydrolysis of NHS Ester: The NHS ester hydrolyzed before reacting with the target molecule. This is more prevalent at higher pH.[2][6] | Perform the reaction within the optimal pH range of 7.2-8.5.[6] Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF to minimize exposure to moisture.[3][11] | |
| Ineffective Quenching: The concentration of the quenching agent was too low to stop the reaction effectively. | Increase the final concentration of the quenching agent. A concentration of 20-100 mM is typically recommended.[1] | |
| Presence of Unwanted Side Products | Reaction with Non-Targeted Residues: NHS esters can sometimes react with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, particularly if primary amines are not readily available.[2] | Optimize the reaction pH to favor the reaction with primary amines (pH 7.2-8.5).[2][6] |
| Reaction with Primary Amine Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[3][6][11] | Always use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers for the conjugation step.[6][11] | |
| Difficulty Removing Excess Quenching Agent | Inappropriate Purification Method: The chosen purification method may not be suitable for separating the small molecule quencher from the much larger conjugated product. | For larger biomolecules like proteins, use size-based purification methods such as dialysis or size-exclusion chromatography (gel filtration).[1] |
Quantitative Data Summary
Table 1: Recommended Quenching Conditions for NHS Ester Reactions
| Quenching Agent | Final Concentration | Incubation Time | Incubation Temperature |
| Tris-HCl | 20-100 mM[1] | 15-30 minutes[1] | Room Temperature |
| Glycine | 20-100 mM[1] | 15-30 minutes[1] | Room Temperature |
| Lysine | 20-50 mM[1] | 15 minutes[1] | Room Temperature |
| Ethanolamine | 20-50 mM[1] | 15 minutes[1] | Room Temperature |
| Hydroxylamine | 10 mM[1] | 15 minutes[1] | Room Temperature |
Table 2: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[6][7] |
| 8.6 | 4 | 10 minutes[6][7] |
Note: This data is for general NHS esters and can be used as an approximation for this compound.
Experimental Protocols
Protocol 1: General Quenching of this compound Reaction in Solution
-
Perform Conjugation: Carry out your conjugation reaction using this compound in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5 for the desired amount of time (typically 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C).[1][6]
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of your chosen quenching agent (e.g., Tris-HCl, glycine) and adjust the pH to approximately 8.0.[2]
-
Add Quenching Agent: Add the quenching buffer to your reaction mixture to achieve a final concentration of 20-50 mM. For instance, add 1/20th volume of 1 M Tris-HCl, pH 8.0.[1]
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[1][2]
-
Purification: Remove the excess, quenched Azido-PEG12 linker and the quenching agent using a suitable method for your biomolecule, such as a desalting column or dialysis against an appropriate buffer.[1]
Protocol 2: Quenching of this compound Reaction for Cell Surface Labeling
-
Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any traces of amine-containing culture medium.[1]
-
Perform Labeling: Resuspend the cells in ice-cold PBS (pH 8.0) and add the this compound to the desired final concentration. Incubate for 30 minutes on ice to minimize internalization.[1]
-
Prepare Quenching Buffer: Prepare a stock solution of your chosen quenching agent in PBS (e.g., 1 M glycine).
-
Add Quenching Agent: Add the quenching buffer to the cell suspension to a final concentration of 10-20 mM.[1]
-
Incubate: Incubate for 10-15 minutes on ice to ensure all unreacted NHS esters are deactivated.[1]
-
Wash: Wash the cells with PBS to remove the excess quenching agent and unreacted linker before proceeding with downstream applications.
Visualizations
Caption: Reaction pathways for this compound conjugation, quenching, and hydrolysis.
Caption: Experimental workflow for quenching an this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Improving the stability of reconstituted Azido-PEG12-NHS ester.
Technical Support Center: Azido-PEG12-NHS Ester
This technical support guide provides researchers, scientists, and drug development professionals with essential information for improving the stability and successful application of reconstituted this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to ensure its stability?
A: Proper storage and handling are critical for maintaining the reactivity of this compound. The compound is sensitive to moisture and should be stored at –20°C in a sealed container with a desiccant.[1][2][3][4] Before use, it is imperative to allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing on the reagent, which can lead to hydrolysis of the NHS ester.[3][4][5][6] For optimal stability, consider purging the vial with an inert gas like nitrogen before resealing.[5]
Q2: What is the recommended solvent for reconstituting this compound, and can I store the reconstituted solution?
A: this compound should be reconstituted in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[1][2][3][4][7] It is strongly advised not to prepare stock solutions in aqueous buffers for storage, as the NHS ester moiety readily hydrolyzes in the presence of water.[3][4] If a stock solution in dry solvent is prepared, it should be used within a few days and stored frozen when not in use.[2] Any unused reconstituted reagent in aqueous buffer should be discarded.[3][4]
Q3: What is the optimal pH for reacting this compound with a primary amine?
A: The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[8] Within this range, the primary amine is sufficiently nucleophilic to react efficiently with the NHS ester.[8] At pH values below 7.2, the amine group may be protonated, reducing its reactivity.[8] Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the yield.[8][9]
Q4: Which buffers are compatible with this compound conjugation reactions?
A: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[3][4][5] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer.[8] Buffers containing primary amines, such as Tris or glycine, should be avoided for the reaction itself, although they can be used to quench the reaction.[3][4][5][8]
Q5: Can the azide group on the PEG linker interfere with the NHS ester reaction?
A: The azide group is generally stable under the conditions used for NHS ester-amine coupling and will not interfere with the reaction.[8]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The reagent may have degraded due to moisture exposure or prolonged incubation in an aqueous buffer before reacting with the amine.[8] | - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[8]- Ensure the reaction pH is within the optimal range of 7.2-8.5.[8]- Use a fresh vial of the reagent.[8] |
| Suboptimal pH: The reaction buffer pH is too low, leading to protonation and reduced nucleophilicity of the amine.[8] | - Carefully adjust the pH of the reaction mixture to be between 7.2 and 8.5.[8] | |
| Presence of competing amines: The reaction buffer (e.g., Tris) or other components in the reaction mixture contain primary amines.[8] | - Use an amine-free buffer such as PBS or borate buffer.[8]- If necessary, purify the amine-containing molecule to remove any residual primary amines from previous steps.[8] | |
| Precipitation During Reaction | Protein Aggregation: The addition of the organic solvent (DMSO or DMF) or a shift in pH can sometimes cause proteins to aggregate.[10] | - Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3][11]- Confirm that your protein is stable and soluble in the chosen reaction buffer at the desired concentration.[10] |
| Inconsistent Results | Inactive NHS ester: The NHS ester has completely hydrolyzed due to improper storage or handling.[8] | - Test the activity of your this compound using the protocol provided below.[5][6]- Always allow the reagent to warm to room temperature before opening to prevent condensation.[3][4][5][6] |
Experimental Protocols
Protocol for Testing the Activity of Reconstituted this compound
This protocol is adapted from methods used to assess the reactivity of NHS esters by measuring the release of N-hydroxysuccinimide (NHS) after base hydrolysis.[5][6] The released NHS absorbs strongly at 260-280 nm.[5]
Materials:
Procedure:
-
Weigh 1-2 mg of the this compound into a microcentrifuge tube.[5]
-
Dissolve the reagent in a small amount of anhydrous DMSO or DMF, and then dilute with the amine-free buffer to a final volume of 2 ml. Prepare a control tube containing the same concentration of DMSO or DMF in 2 ml of buffer.[5]
-
Immediately measure the absorbance of the NHS ester solution at 260 nm, using the control tube as a blank. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is within the linear range of the spectrophotometer. Record this initial absorbance value (A_initial).[6]
-
To 1 ml of the reagent solution, add 100 µl of 0.5-1.0 N NaOH.[5] Vortex the tube for 30 seconds to induce complete hydrolysis of the NHS ester.[5][6]
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[5][6] Record this final absorbance value (A_final).
Interpretation of Results:
-
Active Reagent: If A_final is significantly greater than A_initial, the this compound is active and suitable for use in conjugation reactions.[6]
-
Inactive (Hydrolyzed) Reagent: If A_final is not measurably greater than A_initial, the reagent has likely hydrolyzed and is inactive.[6] In this case, a fresh vial of the reagent should be used.
Data Presentation
Stability of NHS Esters in Aqueous Solution
The stability of NHS esters is highly dependent on the pH of the aqueous environment. Hydrolysis of the NHS ester is the primary degradation pathway and this rate increases with higher pH.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours[9] |
| 8.6 | 4°C | 10 minutes[9] |
Visualizations
References
- 1. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Why are amine-containing buffers like Tris avoided in NHS ester reactions?
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address challenges encountered during N-hydroxysuccinimide (NHS) ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why are amine-containing buffers like Tris avoided in NHS ester reactions?
Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally avoided in NHS ester reactions because they directly compete with the intended target molecule.[1][2][3] The primary amine groups on these buffer molecules are nucleophilic and react with the NHS ester, forming a stable amide bond with the buffer molecule itself.[2] This process effectively quenches the NHS ester, significantly reducing the labeling efficiency of the target protein or other amine-containing biomolecule.[2]
Q2: What are the consequences of using a Tris buffer in my NHS ester labeling reaction?
Using a Tris buffer will lead to a significant portion of your NHS ester reagent being consumed by the buffer molecules. This results in a lower yield of your desired labeled product and introduces buffer--reagent conjugates as contaminants in your reaction mixture, which may need to be removed in downstream purification steps.
Q3: Are there any situations where Tris or glycine can be used in an NHS ester reaction workflow?
Yes. While incompatible during the labeling step, buffers containing Tris or glycine are excellent for intentionally stopping, or "quenching," the reaction.[1][2][4] After the desired incubation period for your labeling reaction, adding a quenching buffer with Tris or glycine will rapidly consume any unreacted NHS ester.[2] This prevents further labeling of your target molecule and minimizes non-specific reactions.[2]
Q4: What are the recommended compatible buffers for NHS ester reactions?
Amine-free buffers are essential for efficient NHS ester reactions.[1] The reaction is typically most efficient at a pH between 7.2 and 9.0.[4][5] The optimal pH is often cited as 8.3-8.5.[1][6] Below is a table of recommended buffers.
Troubleshooting Guide: Low Labeling Efficiency
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incompatible Buffer | Verify Buffer Composition: Ensure your reaction buffer is free of primary amines. Buffers like Tris, glycine, or any ammonium-containing buffers will compete with your target molecule.[1][7] Action: Switch to a recommended amine-free buffer such as Phosphate, Bicarbonate/Carbonate, HEPES, or Borate buffer.[4] If your sample is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to the reaction.[3] |
| Suboptimal pH | Verify Buffer pH: The reaction of NHS esters with primary amines is highly pH-dependent.[6] The optimal range is typically pH 7.2-8.5.[4] Below this range, the amine groups on the target molecule may be protonated and less reactive. Above this range, the rate of NHS ester hydrolysis increases significantly, reducing the amount of reagent available for conjugation.[4][6] Action: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH range. |
| NHS Ester Hydrolysis | Reagent Handling: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[3][7] The half-life of hydrolysis can be as short as 10 minutes at pH 8.6.[4] Action: Store NHS ester reagents in a desiccated environment at -20°C.[2][3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3] Dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction mixture.[4][6] Do not prepare aqueous stock solutions for storage.[3] |
| Inactive Reagent | Reagent Age/Storage: Improper storage or exposure to moisture can lead to the degradation of the NHS ester.[7] Action: If you suspect the reagent has been compromised, use a fresh vial for your experiment.[2] |
Data Presentation
Table 1: Recommended Buffers for NHS Ester Reactions
| Buffer | Recommended Concentration | pKa (at 25°C) | Notes |
| Sodium Phosphate (PBS) | 0.1 M | pKa₂: 7.20 | A very common biological buffer suitable for NHS reactions. Ensure the final pH is adjusted to the 7.2-8.5 range.[1] |
| Sodium Bicarbonate | 0.1 M | pKa₂: 10.3 | Provides excellent buffering capacity in the optimal pH range of 8.3-8.5.[1][6] |
| Borate Buffer | 50 mM | ~9.24 | Can be used, but its pKa is higher than the optimal reaction pH, so careful pH adjustment is necessary.[1] |
| HEPES Buffer | 50-100 mM | 7.5 | Suitable for NHS reactions, though its buffering capacity is weaker at the higher end of the optimal pH range.[1] |
Mandatory Visualization
Below is a diagram illustrating the desired reaction of an NHS ester with a target protein versus the competing, undesirable reaction with a primary amine-containing buffer like Tris.
Caption: Competing reactions in an NHS ester labeling experiment.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of NHS ester to protein, may need to be determined empirically for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5)
-
NHS ester of the labeling reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Desalting column or dialysis equipment for purification[2]
Procedure:
-
Sample Preparation: If your protein is not in a compatible buffer, perform a buffer exchange into an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0) using a desalting column or dialysis.[3] The optimal concentration for labeling is typically 1-10 mg/mL.[6]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a small amount of anhydrous DMSO or DMF.[3] The NHS ester should be dissolved at a concentration that allows for easy addition to the protein solution (typically 1-10% of the final reaction volume).
-
Calculate Reagent Amount: Determine the amount of NHS ester needed based on the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Labeling Reaction: Add the calculated amount of the dissolved NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4][6] The optimal time can vary depending on the specific protein and reagent.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted labeling reagent and the quenched byproducts by running the reaction mixture over a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Adjusting molar excess of Azido-PEG12-NHS ester for optimal labeling.
Welcome to the Technical Support Center for bioconjugation with Azido-PEG12-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound for labeling my protein?
The ideal molar excess of this compound is empirical and highly dependent on several factors, including your specific protein, its concentration, and the desired degree of labeling (DOL).[1][2] A common starting point for protein labeling is an 8- to 20-fold molar excess of the NHS ester over the protein.[3] For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess is often used and typically results in the conjugation of 4-6 PEG molecules per antibody.[4][5] However, the optimal ratio should be determined experimentally for each specific application to achieve the desired outcome without compromising the protein's function.[6]
Q2: How does protein concentration affect the required molar excess?
Labeling reactions with dilute protein solutions require a greater fold molar excess of the this compound to achieve the same level of modification compared to reactions with more concentrated protein solutions.[4][5] This is because at lower protein concentrations, the competition with hydrolysis of the NHS ester is more pronounced.[4][5]
Q3: What are the critical parameters to control during the labeling reaction?
Several factors can significantly impact the success of your labeling reaction:
-
pH: The reaction of NHS esters with primary amines (like the side chain of lysine residues) is most efficient at a pH between 7.2 and 8.5.[3] A pH of 8.3-8.5 is often considered optimal as it provides a good balance between amine reactivity and minimizing hydrolysis of the NHS ester.[2][7]
-
Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine.[4] These buffers will compete with your protein for reaction with the this compound, significantly reducing labeling efficiency.[4] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[3]
-
Reagent Quality: this compound is sensitive to moisture and can hydrolyze, rendering it inactive.[4] It is essential to warm the reagent to room temperature before opening to prevent condensation and to dissolve it in a high-quality anhydrous solvent like DMSO or DMF immediately before use.[4]
Q4: How can I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule, can be determined spectrophotometrically.[8] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at a wavelength specific to a fluorescent dye if one is subsequently attached to the azide group via click chemistry.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolyzed this compound: The reagent was compromised by moisture. 2. Suboptimal pH: The reaction pH was too low, resulting in protonated and unreactive amines. 3. Presence of Competing Amines: The buffer contained primary amines (e.g., Tris, glycine). 4. Insufficient Molar Excess: The molar ratio of the NHS ester to the protein was too low for the given protein concentration. | 1. Use a fresh vial of this compound, allow it to equilibrate to room temperature before opening, and prepare the stock solution immediately before use in anhydrous DMSO or DMF.[4] 2. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5, ideally between 8.3 and 8.5.[2][3] 3. Perform a buffer exchange into an amine-free buffer like PBS before the labeling reaction.[4] 4. Increase the molar excess of the this compound in increments (e.g., try 30-fold or 40-fold excess) and analyze the DOL.[6] |
| High Degree of Labeling (Over-labeling) / Protein Precipitation | 1. Excessive Molar Ratio: Too much this compound was used, leading to over-modification and potential loss of protein function or solubility. 2. High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture was too high (typically should be <10%). | 1. Reduce the molar excess of the this compound. Perform a titration experiment with a range of lower molar ratios to find the optimal concentration.[6] 2. Prepare a more concentrated stock solution of the this compound to minimize the volume added to the protein solution. |
| Inconsistent Labeling Results | 1. Variability in Reagent Preparation: Inconsistent preparation of the this compound stock solution. 2. Inaccurate Protein Concentration: The initial protein concentration measurement was not accurate. 3. Reaction Time and Temperature Fluctuations: Inconsistent incubation times or temperatures between experiments. | 1. Always prepare fresh stock solutions of the NHS ester immediately before each experiment. Do not store stock solutions.[4] 2. Accurately determine the protein concentration before calculating the required amount of NHS ester. 3. Standardize the incubation time and temperature for all labeling reactions. |
Data Presentation
Table 1: Recommended Starting Molar Excess of this compound for Protein Labeling
| Protein Type | Protein Concentration | Recommended Starting Molar Excess | Expected Outcome | Reference(s) |
| General Proteins | 1-10 mg/mL | 8- to 20-fold | Mono-labeling | [2][3][7] |
| Antibodies (IgG) | 1-10 mg/mL | 20-fold | 4-6 PEG linkers per antibody | [4][5] |
| General Proteins | Variable | 5- to 50-fold | Dependent on desired DOL | [6] |
Experimental Protocols
Protocol: Optimization of Molar Excess for this compound Labeling
This protocol outlines a method for determining the optimal molar excess of this compound for your specific protein.
1. Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
2. Procedure:
-
Prepare Protein Solution:
-
Ensure your protein is in an amine-free buffer at a known concentration (e.g., 2 mg/mL). If necessary, perform a buffer exchange.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Set up Labeling Reactions:
-
Prepare a series of reactions with varying molar excess of the this compound (e.g., 5-fold, 10-fold, 20-fold, 40-fold, and 60-fold).
-
Calculate the volume of the 10 mM stock solution needed for each reaction based on the amount of protein.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.
-
-
Incubation:
-
Incubate the reactions at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect from light if any component is light-sensitive.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the Degree of Labeling (DOL) for each reaction.
-
If applicable, perform a functional assay to assess the impact of labeling on the protein's activity.
-
8. Analyze Results:
-
Compare the DOL and functional activity for each molar excess to determine the optimal ratio that provides the desired level of labeling without significantly affecting the protein's function.
Mandatory Visualization
Caption: Workflow for optimizing the molar excess of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
How to handle moisture-sensitive Azido-PEG12-NHS ester to maintain reactivity.
Welcome to the technical support center for Azido-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful use of this moisture-sensitive reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to moisture?
The N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to hydrolysis, a chemical reaction with water.[1][2][3][4] This reaction cleaves the ester bond, converting the reactive NHS ester into a non-reactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis is the primary reason for the loss of reactivity of the compound, preventing it from forming a stable amide bond with primary amines on your target molecule.[1][4]
Q2: What are the optimal storage conditions for this compound?
To maintain its reactivity, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][5][6][7][8] The use of a desiccant within the storage container is strongly recommended to minimize exposure to ambient moisture.[1][4][7][8][9][10][11][12]
Q3: How should I handle the reagent to prevent moisture contamination?
Proper handling is critical to prevent hydrolysis. Always allow the vial of this compound to equilibrate to room temperature before opening.[1][4][7][8][9][10][11][12] This prevents the condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis.[1][4][7][8][9][10][11][12] It is also advisable to work in a low-humidity environment and to reseal the container promptly after use.
Q4: What is the best way to prepare a stock solution of this compound?
It is highly recommended to prepare stock solutions immediately before use.[1][3][7][10][11][12] Use a high-quality, anhydrous grade of an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][7][10][11][12] Do not prepare and store aqueous stock solutions, as the NHS ester will hydrolyze rapidly.[1][3][7] If a stock solution in anhydrous solvent must be stored, it should be for a short period (no more than 1-2 months) at -20°C with precautions to prevent moisture ingress.[1][7] However, for optimal reactivity, always use a freshly prepared solution.[1][10][11][12][13]
Q5: What is the optimal pH for conjugation reactions with this compound?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][7][13] Within this range, the primary amine groups on molecules like proteins are sufficiently deprotonated and nucleophilic to react with the NHS ester.[14] At a pH below 7.2, the amine groups are protonated and less reactive.[13][14] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the yield.[3][15][14]
Q6: Which buffers are compatible with NHS ester reactions?
It is critical to use buffers that are free of primary amines.[1][2][10][11][12][13] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[2][4][13] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[1][2][8][10][11][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolyzed this compound: The reagent was compromised by moisture due to improper storage or handling. | - Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1][4][7][8][9][10][11][12][13] - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][3][7][10][11][12][13] - Avoid using old stock solutions.[1][13] - Perform a reactivity test on the NHS ester (see Protocol 2). |
| Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1][2][3][7][13] | - Use a calibrated pH meter to verify that the reaction buffer is within the optimal range.[3] | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[1][2][8][10][11][12][13] | - Perform a buffer exchange into a compatible buffer like PBS or borate buffer before starting the conjugation reaction.[13] | |
| Low Concentration of Target Molecule: A low concentration of the target molecule can lead to a less efficient reaction. | - If possible, increase the concentration of your protein or target molecule. A concentration of 1-10 mg/mL is often recommended.[1][7] | |
| Protein Precipitation After Adding NHS Ester Solution | High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, causing the protein to denature and precipitate. | - The volume of the organic solvent should generally not exceed 10% of the total reaction volume.[1][3] - If precipitation occurs, try preparing a more concentrated stock solution of the NHS ester to reduce the volume added.[3] |
| Inconsistent Results Between Experiments | Variable Reagent Reactivity: The this compound may have been exposed to moisture to varying degrees between experiments. | - Strictly adhere to proper storage and handling protocols for every experiment. - Consider aliquoting the solid reagent upon receipt to minimize repeated opening of the main vial.[9] |
Quantitative Data
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
Table 1: Effect of pH and Temperature on the Half-life of a Typical NHS Ester
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[7][16] |
| 8.0 | 4°C | 1 hour[7] |
| 8.6 | 4°C | 10 minutes[7][16] |
| Data is for general NHS esters and serves as a guideline. The specific half-life of this compound may vary. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][7]
-
Equilibrate the this compound: Remove the vial of this compound from -20°C storage and allow it to warm completely to room temperature before opening.[1][4][7][8][9][10][11][12][13]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][7][10]
-
Perform the Conjugation:
-
Calculate the volume of the ester stock solution needed to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[1][13]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1][3]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[13]
-
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-100 mM.[1][7][13] Incubate for 15-30 minutes.[7][13]
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[1][7]
Protocol 2: Reactivity Test for this compound
This protocol can be used to assess the activity of an NHS ester that is suspected of being hydrolyzed. The principle is to measure the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm, upon complete hydrolysis with a base.[17]
-
Prepare a Solution of the NHS Ester: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8).[17] If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then dilute with the buffer.[17]
-
Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. This is the initial reading.
-
Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to 1 mL of the reagent solution to raise the pH and induce rapid hydrolysis.[17] Mix well.
-
Measure Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[17]
-
Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester was active.[17] If there is little to no change in absorbance, the reagent has likely been hydrolyzed and is inactive.[17]
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Hydrolysis pathway of this compound due to moisture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 6. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Confirming Success: A Comparative Guide to Verifying Azido-PEG12-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of heterobifunctional linkers like Azido-PEG12-NHS ester is paramount for the efficacy and reliability of novel bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. This guide provides an objective comparison of analytical methods to confirm the covalent attachment of this compound to a target molecule, ensuring both the formation of a stable amide bond via the NHS ester and the integrity of the terminal azide group for subsequent click chemistry applications.
The this compound is a versatile linker, featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on biomolecules, and a terminal azide group that allows for bioorthogonal ligation. Verifying the success of the conjugation reaction requires a multi-faceted analytical approach to characterize the resulting bioconjugate thoroughly.
Workflow for Conjugation and Confirmation
The general process involves the reaction of the this compound with an amine-containing molecule, followed by purification and characterization to confirm the successful conjugation and the presence of the azide functionality.
Caption: General workflow for this compound conjugation and confirmation.
Comparison of Analytical Techniques
The choice of analytical technique depends on the desired level of information, sample availability, and instrumentation. A combination of methods is often employed for comprehensive characterization.
| Technique | Principle | Information Provided | Sample Requirement | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance of light by the protein and potentially a chromophoric payload. | Degree of Labeling (DOL) | Low (µg) | Rapid, simple, and widely available. | Indirect; requires a chromophore on the payload or relies on protein concentration changes. Can be inaccurate for complex mixtures. |
| HPLC (RP-HPLC, SEC) | Separates molecules based on hydrophobicity (RP-HPLC) or size (SEC). | Purity of the conjugate, separation of unreacted starting materials and byproducts. | Low (µg) | High resolution, quantitative. | Can be time-consuming for method development. |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the precise mass of the conjugate, providing direct evidence of conjugation. | Low (µg to ng) | Highly accurate and sensitive, provides definitive confirmation. | Requires specialized instrumentation and expertise. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirms the presence of the azide group (characteristic peak ~2100 cm⁻¹). | Moderate (mg) | Direct and non-destructive method for azide detection. | Lower sensitivity compared to other methods; may not be suitable for quantification in complex samples. |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the integrity of the PEG linker and the presence of both functional groups. | High (mg) | Provides unambiguous structural confirmation. | Requires high sample concentration and specialized instrumentation; complex spectra for large biomolecules. |
| Functional Assay (Click Chemistry) | Reacts the azide group with an alkyne-containing fluorescent probe. | Confirms the reactivity and accessibility of the azide group. | Low (µg) | Highly specific and sensitive for functional azide detection. | Indirect method for confirming the initial conjugation; requires additional reaction steps. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm the successful conjugation of this compound.
NHS Ester Conjugation Protocol
This protocol outlines a general procedure for conjugating an this compound to a protein.
-
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes)
-
-
Procedure:
-
Preparation of Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and quenching buffer by size-exclusion chromatography or dialysis.
-
UV-Vis Spectroscopy for Degree of Labeling (DOL)
-
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the payload if it is chromophoric.
-
Calculate the protein concentration using its extinction coefficient at 280 nm.
-
If a chromophoric payload is attached, calculate its concentration using its extinction coefficient at its maximum absorbance wavelength.
-
The DOL is the molar ratio of the payload to the protein.
-
HPLC Analysis
-
Reverse-Phase HPLC (RP-HPLC):
-
Column: C4 or C18 column suitable for protein separation.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 280 nm and/or 220 nm.
-
Analysis: The conjugated protein will have a longer retention time than the unconjugated protein due to the increased hydrophobicity of the PEG linker.
-
-
Size-Exclusion Chromatography (SEC):
-
Column: SEC column with an appropriate molecular weight range.
-
Mobile Phase: PBS or other suitable aqueous buffer.
-
Detection: UV at 280 nm.
-
Analysis: The conjugated protein will elute earlier than the unconjugated protein due to its increased size.
-
Mass Spectrometry (MALDI-TOF)
-
Procedure:
-
Sample Preparation: Mix the purified conjugate solution (1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis: The mass spectrum of the conjugate will show a mass shift corresponding to the molecular weight of the attached this compound(s).
-
FTIR Spectroscopy for Azide Confirmation
-
Procedure:
-
Sample Preparation: Lyophilize the purified conjugate to obtain a solid sample.
-
Data Acquisition: Acquire the FTIR spectrum of the solid sample.
-
Analysis: A characteristic sharp peak at approximately 2100 cm⁻¹ confirms the presence of the azide group. The absence or significant reduction of this peak would indicate a loss of the azide functionality.
-
Functional Assay via Click Chemistry
-
Procedure:
-
React the purified conjugate with an alkyne-functionalized fluorescent probe (e.g., DBCO-fluorophore) in a copper-free click chemistry reaction.
-
After the reaction, remove the excess fluorescent probe using a desalting column.
-
Measure the fluorescence of the labeled conjugate. A significant increase in fluorescence compared to a negative control (unconjugated protein) confirms the presence of a reactive azide group.
-
Logical Flow for Confirmation
A systematic approach is crucial for efficiently confirming the successful conjugation. The following diagram illustrates a logical workflow for the analysis.
Caption: Logical workflow for the analytical confirmation of this compound conjugation.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their bioconjugates for downstream applications in research, diagnostics, and therapeutics.
A Comparative Guide to the Characterization of PEGylated Proteins: SDS-PAGE vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of two cornerstone analytical techniques: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS). We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate method for your research needs.
The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, such as extending their circulating half-life and reducing immunogenicity.[1] However, the inherent heterogeneity of PEGylation presents a significant analytical challenge. This guide delves into the principles, advantages, and limitations of SDS-PAGE and Mass Spectrometry for the qualitative and quantitative analysis of PEGylated proteins.
Comparative Analysis of Techniques
While SDS-PAGE is a readily accessible and cost-effective technique for initial screening, Mass Spectrometry provides the most accurate and detailed information regarding the degree and sites of PEGylation.[1][2] The choice of technique is contingent on the specific analytical information required.
Quantitative Performance Comparison
| Feature | Mass Spectrometry (MS) | SDS-PAGE |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[3] | Apparent molecular weight, estimation of PEGylation extent.[1] |
| Resolution | High (can resolve individual PEG oligomers).[3] | Low (band broadening and smearing are common).[1] |
| Sensitivity | High (picomole to femtomole range).[3] | Moderate (nanogram to microgram range, depending on staining method).[4] |
| Quantitative Capability | Highly quantitative.[1] | Semi-quantitative at best, based on band intensity.[1] |
| Throughput | High (especially MALDI-TOF).[3] | High (suitable for screening multiple samples).[1] |
| Instrumentation Cost | High | Low |
| Sample Requirements | Requires highly purified samples.[1] | Can tolerate less pure samples. |
SDS-PAGE Analysis of PEGylated Proteins
SDS-PAGE separates proteins based on their apparent molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing a noticeable shift in its migration on the gel compared to the unmodified protein.[1] This shift provides a qualitative confirmation of PEGylation and a rough estimate of its extent.
Experimental Protocol: SDS-PAGE
1. Sample Preparation:
-
Unmodified Protein Control: Prepare a sample of the non-PEGylated protein at the same concentration as the PEGylated sample.[1]
-
PEGylated Protein Sample: Prepare the PEGylated protein sample. It is advisable to test a few dilutions to ensure the protein concentration is within the optimal detection range of the staining method.[1]
-
Loading Buffer: Mix the protein samples with 2x or 4x SDS-PAGE loading buffer containing SDS, a reducing agent (e.g., dithiothreitol or β-mercaptoethanol), glycerol, and a tracking dye.[1]
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.[1]
2. Gel Electrophoresis:
-
Gel Preparation: Cast a polyacrylamide gel with a resolving gel (7.5-15% acrylamide, depending on protein size) and a stacking gel (typically 4% acrylamide).[5]
-
Assembly: Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with running buffer.[6]
-
Sample Loading: Carefully load the denatured protein samples and a molecular weight marker into the wells of the gel.[1]
-
Electrophoresis: Apply a constant voltage (e.g., 100-150 V) and run the gel until the tracking dye reaches the bottom.[1]
3. Gel Staining:
-
Coomassie Brilliant Blue Staining: Immerse the gel in Coomassie staining solution for at least 1 hour, followed by destaining until bands are clearly visible.[7]
-
Silver Staining: For higher sensitivity, use a silver staining kit, which can detect protein levels in the low nanogram range.[4]
-
Barium Iodide Staining (for PEG): This method specifically stains the PEG moiety. After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes, rinse with deionized water, and then immerse in an iodine solution until brown bands appear.[1]
Interpretation of SDS-PAGE Results
-
Confirmation of PEGylation: A band shift to a higher apparent molecular weight in the lane with the PEGylated sample compared to the unmodified control confirms successful PEGylation.
-
Purity Assessment: The presence of a band at the molecular weight of the unmodified protein in the PEGylated sample lane indicates incomplete PEGylation.[1]
-
Degree of PEGylation: Multiple bands appearing at higher molecular weights may suggest different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated species).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Workflow of SDS-PAGE Based Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. SDS-PAGE Protocol | Rockland [rockland.com]
- 7. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
Assessing the Biological Activity of Proteins After PEGylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can lead to a longer circulating half-life, reduced immunogenicity, and increased stability.[1][2] However, the addition of a PEG moiety can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity.[3][4] Therefore, a thorough assessment of a PEGylated protein's biological activity is a critical step in its development. This guide provides an objective comparison of the biological activity of proteins before and after PEGylation, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Native vs. PEGylated Proteins
The impact of PEGylation on a protein's performance is a trade-off between potentially reduced in vitro activity and significantly enhanced in vivo stability and efficacy. The following tables summarize key quantitative data from various studies, highlighting the significant changes observed in pharmacokinetic profiles and biological activity.
Table 1: Pharmacokinetic Profile Comparison
This table illustrates the significant increase in the in vivo half-life of various proteins upon PEGylation.
| Protein | Modification | Native Half-Life | PEGylated Half-Life | Fold Change |
| Interferon α-2a | 40 kDa branched PEG | 2.3 hours | 50 hours | ~22x |
| Interferon α-2b | 20 kDa linear PEG | 4 hours | 40 hours | 10x |
| Uricase | Di-PEGylated | ~2 hours (rats) | 22.8 hours | ~11.4x |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 kDa mPEG | 1.1 hours (mice) | 28 hours | ~25x |
Table 2: Biological Activity Comparison
This table highlights how PEGylation can impact the in vitro biological activity of proteins, which can vary depending on the size, structure, and attachment site of the PEG moiety.[5]
| Protein | PEG Moiety | In Vitro Bioactivity (Relative to Native Protein) | Key Findings |
| Interferon-α2a | 40 kDa branched PEG | ~7% | Significant reduction in in vitro antiviral activity, but the improved pharmacokinetic profile allows for less frequent dosing.[5][6] |
| Interferon-α2b | 20 kDa linear PEG | ~45% | Higher retention of biological activity compared to larger or different linkage chemistries.[5] |
| Interferon-α2b | 40 kDa Y-shaped PEG | ~7% | Demonstrates the significant impact of both PEG size and conjugation chemistry on activity.[5] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 kDa linear PEG | ~90% (mono-PEGylated) | Site-specific mono-PEGylation can maintain high in vitro activity.[7] |
| Asparaginase | 5 kDa PEG | Activity maintained | PEGylation reduces immunogenicity while preserving enzymatic activity.[8] |
Experimental Protocols
Accurate assessment of the biological activity of PEGylated proteins requires robust and specific assays. Below are detailed methodologies for key experiments.
Receptor-Ligand Binding Assay (ELISA-based)
This assay quantifies the binding affinity of the native and PEGylated protein to its immobilized receptor. A decrease in binding affinity for the PEGylated version is often observed due to steric hindrance.[9]
Objective: To determine and compare the dissociation constant (Kd) of a native vs. PEGylated protein to its receptor.
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µl of the receptor protein (e.g., 1-10 µg/mL in carbonate buffer) and incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with 200 µl/well of wash buffer (e.g., PBS with 0.05% Tween 20).[10]
-
Blocking: Block the plate with 200 µl/well of blocking buffer (e.g., 5% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.[10][11]
-
Washing: Repeat the wash step.
-
Ligand Incubation: Prepare serial dilutions of the native and PEGylated proteins in binding buffer. Add 100 µl of each dilution to the wells and incubate for 2 hours at room temperature.[9]
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add 100 µl of a primary antibody that recognizes the protein ligand (e.g., anti-His mouse monoclonal antibody if the ligand is His-tagged) to each well and incubate for 1-2 hours at room temperature.[9][11]
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µl of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) to each well and incubate for 45 minutes to 1 hour at room temperature.[11]
-
Washing: Repeat the wash step.
-
Detection: Add 100 µl of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[11]
-
Stop Reaction: Stop the reaction by adding 50-100 µl of stop solution (e.g., 1N HCl or 2N H₂SO₄).[11][12]
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance versus the concentration of the ligand and fit the data to a saturation binding curve to determine the Kd.
In Vitro Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is commonly used to determine the EC₅₀ of growth factors or the IC₅₀ of cytotoxic agents.[9][13]
Objective: To quantify the dose-dependent effect of a native vs. PEGylated protein on cell proliferation or viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[13]
-
Treatment: Prepare serial dilutions of the native and PEGylated proteins in cell culture medium. Remove the old medium from the cells and add 100 µl of the protein dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[14]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.[13][15]
-
Shaking: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read Absorbance: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the log of the protein concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.
Protease Stability Assay
This assay assesses the resistance of the PEGylated protein to degradation by specific proteases, which is a key advantage of PEGylation.[17]
Objective: To compare the rate of proteolytic degradation of a native vs. PEGylated protein.
Protocol:
-
Sample Preparation: Prepare solutions of the native and PEGylated proteins in a reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease).
-
Protease Addition: Add a stock solution of the protease (e.g., trypsin, chymotrypsin) to the protein solutions to initiate the reaction. A typical enzyme:substrate ratio is 1:20 to 1:100 (w/w).[17]
-
Incubation: Incubate the reaction mixtures at 37°C.[17]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid (TCA) or a specific protease inhibitor).[17] For the TCA method, after addition, incubate for an additional 10-20 minutes at 37°C, then centrifuge to pellet the undigested protein.[18]
-
Analysis: Analyze the supernatant (containing digested peptides) or the quenched reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) or SDS-PAGE to determine the percentage of the remaining intact protein. For the TCA method, the absorbance of the supernatant can be read at 275 nm to quantify the released tyrosine-containing peptides.
-
Data Analysis: Plot the percentage of intact protein remaining versus time to determine the degradation rate.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing the biological activity of PEGylated proteins.
Experimental workflow for comparing bioactivity.
Simplified Interferon (Type I) Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. terracline.com [terracline.com]
- 3. researchgate.net [researchgate.net]
- 4. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaybiotechnology.com [assaybiotechnology.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Researcher's Guide to Site-Specific Protein Labeling: Validating Azido-PEG12-NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a critical technique for a vast array of applications, from developing antibody-drug conjugates (ADCs) to fluorescently tagging proteins for cellular imaging. The ability to attach a label to a specific site on a protein ensures homogeneity, preserves protein function, and yields reproducible results. Azido-PEG12-NHS ester has emerged as a popular bifunctional linker, enabling a two-step labeling strategy. This guide provides an objective comparison of protein labeling using this compound with common alternatives, supported by experimental data and detailed protocols to validate site-specificity.
The Two-Step Advantage of this compound
This compound facilitates a two-step protein labeling approach. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, predominantly found on the side chains of lysine residues and the N-terminus of a protein, to introduce a PEGylated azide group.[1] This azide then serves as a bioorthogonal handle for a highly specific "click" chemistry reaction with a molecule containing a complementary alkyne or cyclooctyne group.[1] The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, helping to preserve the protein's native structure and function.[1]
However, the initial NHS ester reaction targets the numerous lysine residues on a protein's surface, which can lead to a heterogeneous population of labeled proteins.[2] This lack of initial site-specificity is a key consideration and necessitates thorough validation.
Comparing Labeling Chemistries: A Head-to-Head Analysis
The choice of labeling strategy depends on the protein of interest, the desired degree of labeling, and the importance of site-specificity for the intended application. Here, we compare this compound with two common alternatives: maleimide chemistry and enzymatic labeling.
| Feature | This compound | Maleimide Chemistry | Enzymatic Labeling (e.g., Sortase A, HaloTag) |
| Target Residue | Primary amines (Lysine, N-terminus)[1] | Thiols (Cysteine) | Specific recognition sequence or tag[3][4] |
| Specificity | Low to moderate (multiple lysines)[2] | High (cysteines are less abundant) | Very high (single site)[3][4] |
| Typical Degree of Labeling (DOL) | 4-6 (for IgG with 20-fold molar excess)[5][6] | 1-4 (dependent on free cysteines) | 1 (stoichiometric)[3] |
| Protein Engineering Required? | No | May be required to introduce a cysteine | Yes (requires genetic fusion of a tag or recognition site)[3][4] |
| Reaction pH | 7.2 - 8.5[3] | 6.5 - 7.5 | Physiological (typically ~7.4) |
| Potential Impact on Function | Can be significant if lysines in active/binding sites are modified.[2] | Lower risk, but depends on the role of the cysteine. | Minimal, as the tag is often placed at the N- or C-terminus. |
| Bioorthogonality of Initial Reaction | No | Partially (can react with other nucleophiles at high pH) | Yes |
Experimental Workflows and Validation
To ensure the reliability of your labeled protein, it is crucial to follow a well-defined experimental workflow that includes validation steps.
General Experimental Workflow for Protein Labeling
References
- 1. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaloTag labeling protocol [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Comparing different PEG chain lengths for optimizing conjugate properties.
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical tool for enhancing the therapeutic properties of bioconjugates. The length of the PEG chain is a paramount design parameter, profoundly influencing the stability, immunogenicity, pharmacokinetics, and biological activity of proteins, peptides, and antibody-drug conjugates (ADCs).[1] This guide provides an objective comparison of how varying PEG lengths modulate these properties, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The choice of PEG chain length often involves a critical trade-off: longer chains may offer superior shielding and prolonged circulation, while shorter chains can lead to more efficient cellular uptake.[2] Generally, a longer PEG chain increases the hydrodynamic size of the bioconjugate, which can prolong its circulation half-life and reduce its immunogenicity.[1] However, this can come at the cost of decreased biological activity due to steric hindrance.[1] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous when preserving the binding affinity and biological function of the conjugated molecule is critical.[1]
Data Presentation: The Influence of PEG Length on Conjugate Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key bioconjugate and nanoparticle characteristics.
Table 1: Physicochemical and Pharmacokinetic Properties of PEGylated Nanoparticles
| Property | PEG 2000 (2kDa) | PEG 5000 (5kDa) | PEG 10000 (10kDa) | Key Observations & References |
| Hydrodynamic Diameter (nm) | ~112 - 125 | ~128 - 145 | ~150 - 171 | Particle size generally increases with PEG MW due to the larger hydrophilic corona.[2] |
| Zeta Potential (mV) | ~ -35 to +15 | More neutral than 2kDa | Close to neutral (e.g., +7.4) | Longer PEG chains provide more effective shielding of the nanoparticle's surface charge, trending towards neutrality.[2] |
| Blood Circulation Half-life | 4.6 min (for micelles) | 7.5 min (for micelles) | 17.7 min (for micelles) | Increasing PEG MW was shown to prevent aggregation and adsorption to blood components, leading to increased circulation time in vivo.[3] |
| Cellular Uptake by Macrophages | Higher than longer chains | Lower than 2kDa PEG | Significantly decreased uptake | The increase in PEG MW or in PEG surface density led to the reduced uptake of the nanoparticles by macrophage cells.[4][5] |
Note: Absolute values can vary significantly based on the core nanoparticle composition, drug type, and formulation method.
Table 2: Pharmacokinetic Properties of PEGylated Dendrimers
| Property | <20 kDa (Total MW) | >30 kDa (Total MW) | Key Observations & References |
| Renal Clearance | Rapidly cleared | Poorly renally cleared | Smaller dendrimers are rapidly cleared from the plasma principally into the urine.[6] |
| Elimination Half-life (t1/2) | 1–10 hours | 1–3 days | Larger dendrimer constructs exhibited extended elimination half-lives.[6] |
| Organ Accumulation | - | Concentrated in liver and spleen at later time points | Larger dendrimers concentrated in the organs of the reticuloendothelial system.[6] |
Note: The total molecular weight of the PEGylated dendrimer, rather than the PEG chain length alone, was found to be the primary determinant of its pharmacokinetic profile.[6]
Mandatory Visualizations
Experimental Protocols
Detailed and reproducible methodologies are critical for comparing drug delivery systems. Below are generalized protocols for the synthesis and evaluation of PEGylated nanoparticles.
Synthesis of PEGylated Nanoparticles (Ionic Gelation Method)
-
Polymer Preparation : Dissolve PEGylated chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.5 mg/mL. Adjust the pH to 5.0.[2]
-
Crosslinker Preparation : Dissolve the crosslinking agent, such as tripolyphosphate (TPP), in deionized water to a concentration of 0.7 mg/mL. Adjust the pH to 3.0.[2]
-
Nanoparticle Formation : Under constant magnetic stirring at room temperature, add the TPP solution drop-wise to the PEGylated chitosan solution.[2]
-
Incubation : Continue stirring for 1 hour to allow for the formation of nanoparticles through ionic gelation between the positively charged amine groups of chitosan and the negatively charged TPP.[2]
Characterization of Physicochemical Properties
-
Hydrodynamic Size and Polydispersity Index (PDI) : Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS). The instrument measures fluctuations in scattered light intensity to determine the size distribution and PDI, which indicates the heterogeneity of particle sizes.[2]
-
Zeta Potential : Measure the surface charge of the nanoparticles using Electrophoretic Light Scattering (ELS). This involves applying an electric field across the sample and measuring the direction and velocity of particle movement.[2]
In Vitro Cellular Uptake Study
-
Cell Culture : Seed macrophage cells (e.g., J774A.1) in a suitable culture plate and allow them to adhere overnight.
-
Incubation : Treat the cells with nanoparticle formulations loaded with a fluorescent marker or drug at various concentrations.
-
Quantification : After a predetermined incubation time, wash the cells to remove non-internalized nanoparticles. Lyse the cells and quantify the amount of internalized substance using a suitable method (e.g., fluorescence spectroscopy or HPLC). The cellular uptake can be observed to decrease with increasing PEG molecular weight.[4][5]
In Vivo Pharmacokinetic Study
-
Animal Model : Use appropriate animal models, such as Sprague Dawley rats or BALB/c mice.[2]
-
Administration : Administer the drug-loaded or fluorescently-labeled PEGylated nanoparticles via intravenous (e.g., tail vein) injection at a specific dose.[2]
-
Blood Sampling : At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h), collect small blood samples from the animals.[2]
-
Sample Processing : Process the blood samples to isolate the plasma.[2]
-
Quantification : Analyze the plasma samples using a validated analytical method (e.g., HPLC or fluorescence measurement) to determine the concentration of the drug or nanoparticle marker over time. This data is used to calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL). A linear relationship between the area under the concentration-time curve and the molecular weight of the PEG has been observed, indicating that longer PEG chains can prolong drug circulation.[4][5]
Conclusion
The selection of an appropriate PEG chain length is a critical decision in the design of a bioconjugate, involving a trade-off between competing properties. While longer PEG chains generally lead to improved solubility and longer circulation times, an optimal length often needs to be determined empirically for each specific application.[7] This guide provides a foundational understanding and practical methodologies to aid researchers in making informed decisions for the development of effective and safe PEGylated therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Quantifying Protein Labeling with Azido-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, the precise quantification of the degree of labeling (DoL) is a critical step in the development of bioconjugates. This guide provides a comprehensive comparison of methods for quantifying the labeling of proteins with Azido-PEG12-NHS ester and its alternatives, supported by detailed experimental protocols and data presentation.
This compound is a popular heterobifunctional linker used to introduce an azide group onto proteins and other biomolecules. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond. The terminal azide group can then be used for subsequent bioorthogonal "click chemistry" reactions. Accurate determination of the number of PEG linkers attached per protein molecule is essential for ensuring batch-to-batch consistency, understanding structure-activity relationships, and meeting regulatory requirements.
Comparison of Quantification Methods
Several analytical techniques can be employed to determine the degree of labeling of PEGylated proteins. The choice of method depends on factors such as the required precision, available equipment, and the properties of the protein and the PEG linker.
| Method | Principle | Pros | Cons |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass difference between the unlabeled protein and the PEGylated protein. | High accuracy and precision. Provides information on the distribution of PEGylated species. | Requires specialized equipment. Data analysis can be complex for heterogeneous samples. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on hydrodynamic radius and determines the absolute molar mass of the protein and the conjugated PEG. | Provides information on aggregation and conformation. Can determine the molar mass of both protein and modifier. | Requires specialized instrumentation and expertise. Dependent on accurate refractive index increments. |
| UV-Vis Spectroscopy | Indirectly quantifies the degree of labeling by measuring the absorbance of the protein and a chromophore on the PEG linker. | Simple, rapid, and widely available. | Requires a chromophore on the PEG linker. Can be prone to interference from other absorbing species. |
| Trinitrobenzene Sulfonic Acid (TNBSA) Assay | A colorimetric assay that quantifies the number of unreacted primary amines remaining on the protein after labeling. | Simple and inexpensive. Does not require modification of the PEG linker. | Indirect method that can be affected by protein structure and accessibility of amines. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Quantifies the degree of PEGylation by comparing the integral of the PEG proton signals to a known protein signal or an internal standard. | Provides an absolute quantification. | Requires high protein concentration and specialized equipment. Can be complex for large proteins. |
Experimental Protocols
Mass Spectrometry (MALDI-TOF)
This protocol provides a general workflow for determining the degree of PEGylation using MALDI-TOF mass spectrometry.
Materials:
-
PEGylated protein sample
-
Unlabeled protein control
-
MALDI matrix (e.g., sinapinic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample (typically 1-10 µL of a 0.1-1 mg/mL solution) with an equal volume of the MALDI matrix solution.
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely to allow for co-crystallization.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range for the expected PEGylated protein.
-
Data Analysis: Determine the average molecular weight of the unlabeled and PEGylated protein from the respective mass spectra. The degree of labeling is calculated by dividing the mass difference by the molecular weight of the this compound.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol outlines the analysis of a PEGylated protein using SEC-MALS to determine the degree of labeling.[1][2][3]
Materials:
-
PEGylated protein sample
-
SEC column appropriate for the size of the protein
-
HPLC or FPLC system with UV and refractive index (RI) detectors
-
Multi-angle light scattering (MALS) detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
System Equilibration: Equilibrate the SEC column and detectors with the mobile phase until stable baselines are achieved.
-
Sample Injection: Inject a known concentration of the purified PEGylated protein onto the equilibrated SEC column.
-
Data Collection: Collect the elution data from the UV, RI, and MALS detectors simultaneously.
-
Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis.[1] This analysis uses the signals from the UV detector (for protein concentration) and the RI detector (for total concentration) along with the known refractive index increments (dn/dc) of the protein and the PEG to calculate the molar mass of the protein and the attached PEG at each elution point. The degree of labeling can then be determined.
Trinitrobenzene Sulfonic Acid (TNBSA) Assay
This colorimetric assay determines the number of primary amines on a protein before and after labeling to calculate the degree of substitution.[4][5][6]
Materials:
-
PEGylated protein sample
-
Unlabeled protein control
-
TNBSA solution (e.g., 0.01% w/v)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 10% SDS and 1 N HCl)
-
Spectrophotometer or plate reader
Procedure:
-
Standard Curve: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine or the unlabeled protein).
-
Sample Preparation: Prepare solutions of the unlabeled protein and the PEGylated protein in the reaction buffer at a concentration of 20-200 µg/mL.
-
Reaction: Add 0.25 mL of the 0.01% TNBSA solution to 0.5 mL of each standard and sample solution. Mix well and incubate at 37°C for 2 hours.[4]
-
Quenching: Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[4]
-
Measurement: Measure the absorbance of the solutions at 335 nm or 420 nm.
-
Calculation: Determine the number of free amines in the unlabeled and PEGylated protein samples from the standard curve. The degree of labeling is the difference in the number of free amines divided by the number of protein molecules.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in quantifying the degree of labeling.
References
- 1. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 2. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 3. wyatt.com [wyatt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Functional Validation of Azido-PEG12-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the successful bioconjugation of molecules is paramount. The Azido-PEG12-NHS ester is a heterobifunctional linker designed for this purpose, enabling a two-step conjugation process. It combines an amine-reactive N-hydroxysuccinimide (NHS) ester with an azide group, ready for bioorthogonal "click chemistry."[1] This guide provides an objective comparison of this linker with alternatives, supported by experimental data and detailed protocols to validate the efficacy of the final conjugate.
The core functionality of the this compound lies in its two reactive ends connected by a 12-unit polyethylene glycol (PEG) spacer. The NHS ester forms a stable amide bond with primary amines on proteins or other molecules.[2] The azide group allows for a highly specific and efficient covalent linkage to an alkyne-modified molecule through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as click chemistry.[3][4] The PEG spacer enhances the solubility and stability of the conjugate and can reduce the immunogenicity of the target molecule.
Comparative Analysis of Linker Chemistries
The choice of linker is a critical decision in the development of bioconjugates like antibody-drug conjugates (ADCs) or PROTACs, as it directly impacts stability, efficacy, and pharmacokinetics.[5][6]
Table 1: Comparison of Common Heterobifunctional Linker Chemistries
| Linker Type | Reactive Groups | Bond Formed | Key Advantages | Common Applications |
| Azido-PEG-NHS Ester | Azide, NHS Ester | Amide, Triazole | Enables bioorthogonal "click chemistry" for high specificity and efficiency; forms highly stable bonds.[5][6] | PROTACs, ADCs, Peptide Cyclization, Fluorescent Labeling.[3][7] |
| NHS-PEG-Maleimide | NHS Ester, Maleimide | Amide, Thioether | Well-established for reacting with amines and thiols (cysteine residues); good stability.[6] | Antibody-Drug Conjugates (ADCs), Protein-Protein Conjugation.[8] |
| Hydroxy-PEG-Acid | Hydroxyl, Carboxylic Acid | Amide or Ester | Versatile, as both ends can be functionalized; requires activation (e.g., EDC/NHS) for amine coupling.[9] | General bioconjugation, surface modification. |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | Amide, Triazole | Used for copper-free click chemistry (SPAAC), which is ideal for live-cell applications where copper toxicity is a concern.[3][10] | Live-cell imaging, in-vivo conjugation. |
Table 2: Quantitative Parameters for Conjugation Reactions
| Parameter | Azido-PEG-NHS Ester | NHS-PEG-Maleimide | EDC/NHS Activation (for Acid Linkers) |
| Molar Excess (Linker:Protein) | 5 to 20-fold[2][5] | 10 to 20-fold[6] | 5 to 10-fold (EDC/NHS over linker)[9] |
| Typical Reaction pH | 7.2 - 8.0 (for NHS reaction)[2] | 7.2 - 8.0 (NHS); 6.5 - 7.5 (Maleimide) | 4.5 - 6.0 (Activation); 7.2 - 7.5 (Coupling)[9] |
| Reaction Time | 30-60 min at RT or 2 hrs at 4°C[2] | 30-60 min at RT (NHS); 1-2 hrs at RT (Maleimide) | 15-30 min activation; 2 hrs to overnight conjugation[9] |
| Bond Stability | High (Amide), Very High (Triazole)[6] | High (Amide), Moderate (Thioether)[6] | High (Amide), Lower (Ester, if reacting with hydroxyl)[11] |
Experimental Workflows and Validation Assays
Validating the efficacy of a conjugate involves confirming the conjugation itself and then ensuring the final product is functional.
Caption: Workflow for synthesis and validation of a bioconjugate.
Protocol 1: Labeling an Antibody with this compound
This protocol details the first stage of conjugation, where the linker is attached to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[5]
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[5]
-
Desalting column (e.g., Zeba Spin) or dialysis cassette for purification.[2]
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.[2]
-
Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[2][5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris to consume any unreacted NHS ester.[5]
-
Purification: Remove excess, unreacted linker and quenched linker from the antibody conjugate using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[2] The resulting azide-functionalized antibody is now ready for the "click chemistry" reaction.
The "Click Chemistry" Conjugation Step
The azide-functionalized intermediate is then conjugated to a payload or other molecule containing a terminal alkyne. This reaction is highly specific and efficient.
Caption: Two-step reaction mechanism of the this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an alkyne-payload to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 1).
-
Alkyne-containing payload.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce protein damage.
Procedure:
-
Reagent Preparation: Prepare stock solutions: 10 mM Alkyne-Payload in DMSO, 50 mM CuSO₄ in water, and 100 mM sodium ascorbate in water (prepare fresh).
-
Reaction Setup: In a reaction tube, combine the azide-functionalized protein with a 3- to 5-fold molar excess of the alkyne-payload.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and the ligand (if used) before adding to the reaction.
-
Initiation: Add the CuSO₄ (to a final concentration of ~1 mM) to the protein/payload mixture, followed by the sodium ascorbate (to ~5 mM) to initiate the reaction.[7]
-
Incubation: Gently mix the reaction at room temperature for 1-4 hours. Monitor progress by SDS-PAGE or LC-MS if possible.[7]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) to remove the catalyst, excess payload, and other reagents.
Functional Assays to Validate Efficacy
After synthesis and purification, it is crucial to confirm that the final conjugate is not only correctly formed but also retains its biological function.
Protocol 3: Cell Viability (IC50) Assay for ADCs
This assay determines the potency of an antibody-drug conjugate by measuring its ability to kill a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive cells for an anti-HER2 ADC).
-
Complete cell culture medium.
-
96-well clear-bottom plates.
-
The purified ADC and a relevant control (e.g., unconjugated antibody).
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
Plate reader (luminometer or fluorometer).
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" and "no cells" wells as controls.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).[5]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Normalize the data to the "cells only" control (100% viability). Plot the viability against the ADC concentration (log scale) and use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.[5]
A lower IC50 value for the ADC compared to controls indicates a more potent and effective conjugate. This functional data is the ultimate validation of the entire conjugation process.
Caption: PROTACs use linkers to induce targeted protein degradation.
References
- 1. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Azido-PEG12-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed, step-by-step procedures for the safe handling and disposal of Azido-PEG12-NHS ester, a bifunctional crosslinker increasingly utilized in bioconjugation and drug development. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The dual reactive nature of this compound, featuring both a reactive N-hydroxysuccinimide (NHS) ester and a potentially energetic azide group, necessitates a specific, sequential deactivation and disposal process.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines for specific local regulations. All handling of this compound should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. An accessible safety shower and eyewash station are mandatory.
Key Hazards:
-
NHS Ester: Reactive towards primary amines and susceptible to hydrolysis. While not acutely hazardous, it can cause skin and eye irritation.
-
Organic Azide: Potentially energetic. Organic azides can be sensitive to heat, shock, and friction. They must be handled with care to prevent the formation of explosive compounds. Avoid contact with strong acids, heavy metals, and halogenated solvents.
Quantitative Data for Disposal Considerations
The stability and reactivity of this compound are crucial factors in its safe disposal. The following table summarizes key parameters.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Aqueous solution after deactivation | Minimizes risks of handling reactive solids and potential for aerosolization. |
| Recommended Deactivation | Sequential: 1. NHS Ester Hydrolysis 2. Azide Reduction | Ensures both reactive moieties are rendered inert before final disposal. |
| Waste Container | Clearly labeled, sealed, chemically resistant container | Prevents accidental mixing with incompatible chemicals and ensures clear identification for waste handlers. |
| NHS Ester Hydrolysis pH | pH 8.5 - 9.0 | Efficiently hydrolyzes the NHS ester to a less reactive carboxylate.[1] |
| Azide Stability | Generally stable in basic aqueous solutions | The azide group is not expected to decompose under the conditions for NHS ester hydrolysis. |
Experimental Protocol for Deactivation and Disposal
This protocol outlines the recommended steps for the safe deactivation and disposal of small quantities of this compound typically found in a research laboratory setting.
Materials:
-
This compound waste (solid or in solution)
-
1 M Sodium Bicarbonate or 1 M Tris buffer (pH 8.5)
-
Triphenylphosphine (PPh₃) or a similar water-soluble phosphine
-
Methanol or another suitable solvent for the phosphine
-
Chemically resistant waste container with a secure lid
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Stir plate and stir bar
Step-by-Step Procedure:
Part 1: Deactivation of the NHS Ester via Hydrolysis
-
Preparation: In a designated chemical fume hood, place the waste containing this compound into a suitable beaker or flask equipped with a stir bar. If the waste is in a solid form, dissolve it in a minimal amount of a compatible solvent (e.g., DMSO, DMF) before proceeding.
-
Dilution: Dilute the waste solution with water to ensure the concentration of the PEGylated compound is low.
-
Hydrolysis: Slowly add a 1 M solution of sodium bicarbonate or Tris buffer to the waste solution while stirring, until the pH of the solution is between 8.5 and 9.0.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 4-6 hours (or overnight for convenience) to ensure complete hydrolysis of the NHS ester. The NHS ester will be converted to a stable and less reactive carboxylate.
Part 2: Deactivation of the Azide Group via Staudinger Reduction
-
Prepare Reducing Agent: In the same fume hood, prepare a solution of a slight molar excess of triphenylphosphine in a minimal amount of methanol or another appropriate solvent.
-
Reduction: Slowly add the triphenylphosphine solution to the basic aqueous solution from Part 1 while continuing to stir. The azide will be reduced to a stable amine, releasing nitrogen gas.
-
Reaction Time: Allow the reaction to proceed at room temperature for at least 2 hours. The completion of the reaction can be monitored by the cessation of nitrogen gas evolution (if visible) or by analytical methods such as TLC or LC-MS if necessary for verification.
Part 3: Final Disposal
-
Neutralization: Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl) or base.
-
Waste Collection: Transfer the final, deactivated solution to a clearly labeled hazardous waste container. The label should include "Deactivated this compound waste" and list all components of the solution.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor. Do not pour the deactivated solution down the drain unless explicitly permitted by your institution's EHS guidelines.
Mandatory Visualizations
Caption: Workflow for the safe deactivation and disposal of this compound.
This comprehensive guide provides a procedural framework for the safe disposal of this compound. By following these steps, laboratory professionals can mitigate risks, ensure a safe working environment, and comply with environmental regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
Personal protective equipment for handling Azido-PEG12-NHS ester
Essential Safety and Handling Guide for Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This molecule incorporates three key components: a reactive azide group, a moisture-sensitive N-hydroxysuccinimide (NHS) ester, and a polyethylene glycol (PEG) spacer. Understanding the hazards associated with each is paramount for safe handling.
The azide group is energetic and can be sensitive to heat and shock.[1][2] The NHS ester is highly susceptible to hydrolysis and reacts readily with primary amines.[3][4][5] While the PEG component is generally considered low-hazard, it can enhance the penetration of the molecule.[6][7]
Quantitative Data Summary
A summary of the key properties of this compound is provided below.
| Property | Value | Citations |
| Molecular Formula | C₃₁H₅₆N₄O₁₆ | [8][9][10] |
| Molecular Weight | ~740.8 g/mol | [8][9][10] |
| Appearance | Solid or viscous liquid | [8] |
| Storage Temperature | -20°C, desiccated, protect from light | [3][8][9][11] |
| Solubility | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM) | [9][12] |
Personal Protective Equipment (PPE)
A comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls. All handling of this compound, especially of the solid powder and for the preparation of solutions, should be conducted in a certified chemical fume hood.[3][13]
| Protection Type | Specification | Rationale | Citations |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes of the chemical or solvents. | [2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact and absorption. | [2][3] |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination. | [3][13] |
| Respiratory Protection | Required if handling powder outside of a fume hood or if ventilation is insufficient. | Prevents inhalation of the powdered chemical. | [3] |
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural, step-by-step guide for the safe handling of this compound from storage to use.
Preparation and Storage
-
Storage : Store the vial of this compound at -20°C in a dry environment, protected from light.[8][9][11] The container should be tightly sealed to prevent moisture entry, which can hydrolyze the NHS ester.[12][14]
-
Acclimatization : Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes.[3][12] This critical step prevents atmospheric moisture from condensing on the cold solid, which would deactivate the NHS ester.
-
Work Area : Prepare a clean, dry work area inside a chemical fume hood. Label all necessary glassware and tubes.
Weighing and Dissolution
-
Weighing : Use plastic, glass, or ceramic spatulas for weighing and transferring the solid. Crucially, do not use metal spatulas , as they can form shock-sensitive metal azides.[1][2][13]
-
Solvent Selection : Use an anhydrous, amine-free solvent such as DMSO or DMF to dissolve the reagent.[3][9][15]
-
Dissolution Protocol :
-
Immediately before use, add the anhydrous solvent to the vial containing the this compound.[5][14]
-
Gently vortex or pipette the solution to ensure the solid is fully dissolved.
-
Do not prepare stock solutions for long-term storage. The NHS ester moiety readily hydrolyzes, rendering the reagent non-reactive.[5][14] Discard any unused reconstituted reagent.[5]
-
Reaction Protocol
-
Buffer Selection : When performing conjugations in aqueous media, use an amine-free buffer with a pH between 7.0 and 8.5, such as phosphate-buffered saline (PBS).[14][16] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the desired reaction.[5][14][16]
-
Reaction Conditions : Add the dissolved this compound solution to your amine-containing sample in the reaction buffer. The volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.[14]
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5][14] Reaction times may need to be optimized for specific applications.
-
Labeling : Keep containers clearly labeled and post a sign on the fume hood indicating that an azide experiment is in progress.[2][17]
Disposal Plan
Proper disposal is critical to mitigate the risks associated with azide and NHS ester waste.
Waste Collection
-
Segregation : All waste containing this compound, including contaminated tips, tubes, and unused solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[2][17] This container should be designated for "Azide Waste" only.
-
Incompatibilities : Ensure azide waste does not come into contact with strong acids, as this can form highly toxic and explosive hydrazoic acid.[2][17] Keep it separate from heavy metal waste, as explosive metal azides can form.[17][18] Never dispose of azide-containing solutions down the drain. [17]
Deactivation of Reactive Waste
Before final disposal, the reactivity of the azide and NHS ester groups in liquid waste should be quenched. This procedure must be performed in a chemical fume hood.
-
NHS Ester Hydrolysis : The NHS ester can be deactivated through hydrolysis. Dilute the waste with a non-amine-containing buffer (e.g., PBS) and adjust the pH to be slightly basic (~pH 8.5-9) if necessary. Allow it to stand for several hours to ensure complete hydrolysis.
-
Azide Quenching (Consult EHS) : The quenching of azides is a hazardous procedure that should only be performed by trained personnel and in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines. A common method involves the slow addition of a reducing agent, but this can be a vigorous reaction.
-
Final Collection : After deactivation, collect the quenched solution in a properly labeled hazardous waste container.
Final Disposal
-
Packaging : Securely cap the azide waste container. Ensure it is clean on the outside and properly labeled with its contents.
-
Contact EHS : Arrange for pickup and disposal through your institution's EHS office. Adhere to all federal, state, and local regulations for hazardous waste disposal.[19]
Safe Handling Workflow
The following diagram outlines the complete workflow for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for handling this compound.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 8. 叠氮基-dPEG®12-NHS酯 | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 10. scbt.com [scbt.com]
- 11. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. research.wayne.edu [research.wayne.edu]
- 18. safety.pitt.edu [safety.pitt.edu]
- 19. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
